molecular formula C5H10ClNO3 B12837755 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride

2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride

Cat. No.: B12837755
M. Wt: 167.59 g/mol
InChI Key: BQHDFICZAOXZSP-UHFFFAOYSA-N
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Description

2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);1H

InChI Key

BQHDFICZAOXZSP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive, reproducible, and scientifically grounded pathway for the synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid (also known as (S)-Oxetan-3-ylglycine).

This guide prioritizes chemical stability and enantiomeric purity , addressing the specific challenge of preserving the strained oxetane ring during the harsh conditions typically required for amino acid synthesis.

Part 1: Strategic Analysis & Molecular Architecture

The Oxetane Motif in Medicinal Chemistry

The oxetane ring (1,3-epoxypropane) has emerged as a critical bioisostere for the gem-dimethyl group and the carbonyl functionality.[1][2][3] In the context of (S)-2-Amino-2-(oxetan-3-yl)acetic acid , the oxetane side chain offers distinct pharmacological advantages over the isopropyl group of Valine or the tert-butyl group of tert-Leucine:

  • Reduced Lipophilicity: The oxygen atom lowers LogD compared to carbocyclic analogs, improving aqueous solubility.

  • Metabolic Stability: The 3-position of the oxetane is blocked from metabolism, and the ring itself is surprisingly robust against oxidative metabolism (P450s).

  • Conformational Lock: The planar ring restricts the rotameric freedom of the side chain, potentially reducing the entropic penalty upon protein binding.

The Synthetic Challenge: The "Acid Trap"

The core difficulty in synthesizing this molecule is the acid sensitivity of the oxetane ring.[4]

  • Risk: Strong Lewis acids or aqueous Brønsted acids (e.g., 6M HCl reflux used in standard Strecker hydrolysis) will trigger ring-opening to form the 1,3-diol or chlorohydrin derivatives.

  • Solution: The synthetic strategy must rely on basic or enzymatic conditions for the construction and unmasking of the amino acid functionality.

Part 2: Retrosynthetic Logic

The synthesis is disconnected to Oxetan-3-one , a commercially available ketone. Two primary routes are viable:

  • Route A (Robust/Scalable): Bucherer-Bergs synthesis followed by Chiral Resolution. This is preferred for gram-to-kilogram scale due to the exclusive use of basic conditions.

  • Route B (Asymmetric/Medicinal): Ellman Sulfinimine synthesis. Preferred for rapid analog generation but requires careful handling of the sulfinyl cleavage.

Retrosynthesis cluster_legend Key Logic Target (S)-2-Amino-2-(oxetan-3-yl)acetic acid (Target Molecule) Intermediate1 Hydantoin Intermediate (Bucherer-Bergs) Target->Intermediate1 Enzymatic Resolution (Acylase I) Intermediate2 (S)-N-tert-Butanesulfinyl Imine (Ellman Route) Target->Intermediate2 Nitrile Hydrolysis (Basic Conditions) SM Oxetan-3-one (Starting Material) Intermediate1->SM (NH4)2CO3 / NaCN Intermediate2->SM (S)-tBu-Sulfinamide Ti(OEt)4 Base Stability Route A relies on Base Stability Stereocontrol Route B relies on Chiral Auxiliary

Figure 1: Retrosynthetic analysis highlighting the divergence between the robust Bucherer-Bergs route and the asymmetric Ellman route.

Part 3: Primary Protocol – The Bucherer-Bergs / Enzymatic Route

Recommendation: This is the most reliable method for generating the target molecule without compromising the oxetane ring.

Step 1: Formation of the Spiro-Hydantoin

The reaction of oxetan-3-one with ammonium carbonate and cyanide yields the racemic spiro-hydantoin.

  • Reagents: Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), NaCN (1.5 eq).

  • Solvent: Ethanol/Water (1:1).

  • Conditions: 50–60 °C, sealed vessel, 12–18 hours.

Protocol:

  • Dissolve oxetan-3-one (10 mmol) in EtOH/H₂O (20 mL).

  • Add (NH₄)₂CO₃ followed by NaCN (Caution: Cyanide handling protocols apply).

  • Heat to 55 °C. The solution will initially be clear and may precipitate the hydantoin upon cooling.

  • Workup: Concentrate ethanol under reduced pressure. Acidify carefully to pH 6 (using mild acid like dilute acetic acid, not HCl) to precipitate the product.

  • Yield: Typically 60–75%.

  • QC: ¹H NMR (DMSO-d₆) should show the oxetane protons as multiplets around 4.5–4.8 ppm and the hydantoin NH peaks.

Step 2: Alkaline Hydrolysis to Racemic Amino Acid

The hydantoin is extremely stable but can be opened using Barium Hydroxide, which avoids the high salt loads of NaOH and allows for easy sulfate removal.

  • Reagents: Ba(OH)₂·8H₂O (1.5 eq).

  • Solvent: Water.

  • Conditions: Reflux (100 °C), 12–24 hours.

Protocol:

  • Suspend the hydantoin in water containing Ba(OH)₂.

  • Reflux until HPLC indicates consumption of the hydantoin.

  • Critical Purification: Allow the mixture to cool. Bubble CO₂ gas or add stoichiometric H₂SO₄ to precipitate Barium as BaCO₃/BaSO₄.

  • Filter the solids. The filtrate contains the racemic amino acid.

  • Lyophilize to obtain the crude racemic 2-amino-2-(oxetan-3-yl)acetic acid.

Step 3: Enzymatic Resolution (The Chiral Step)

To obtain the (S)-enantiomer , we utilize Acylase I (from Aspergillus melleus) . This requires N-acetylation of the racemate first, followed by selective deacetylation of the (S)-isomer.

  • Sub-step 3a (Acetylation): Treat racemate with Ac₂O/NaOH (Schotten-Baumann conditions) to get N-Acetyl-DL-(oxetan-3-yl)glycine.

  • Sub-step 3b (Selective Hydrolysis):

    • Dissolve N-Acetyl-DL-amino acid in water. Adjust pH to 7.5 with dilute LiOH.

    • Add Acylase I (approx 10-20 mg per gram of substrate).

    • Incubate at 37 °C with gentle stirring. Monitor by HPLC.

    • Separation: The enzyme hydrolyzes only the (S)-N-acetyl derivative to the free (S)-amino acid. The (R)-isomer remains acetylated.

    • Acidify to pH 5 and pass through a cation exchange resin (Dowex 50). The free (S)-amino acid binds; the (R)-acetylated species flows through.

    • Elute the (S)-target with 1M NH₄OH.

Part 4: Alternative Asymmetric Route (Ellman Auxiliary)

Recommendation: Use this route for small-scale medicinal chemistry library generation where high throughput is required.

Workflow Logic

This route uses (S)-tert-butanesulfinamide to induce chirality. The key is the "Oxetane-Safe" hydrolysis.

EllmanRoute Step1 Condensation Oxetan-3-one + (S)-Sulfinamide Ti(OEt)4 Step2 Strecker Addition TMSCN / Catalyst Step1->Step2 Imine Formation Step3 Pinner/Basic Hydrolysis NaOH / H2O2 Step2->Step3 Nitrile -> Amide Target (S)-Amino Acid Step3->Target Amide Hydrolysis

Figure 2: The Ellman auxiliary route. Note the red-highlighted step requiring basic hydrolysis to prevent ring opening.

Detailed Protocol
  • Imine Formation:

    • Mix oxetan-3-one (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.0 eq) in THF.

    • Add Ti(OEt)₄ (2.0 eq). Stir at RT for 12 h.[5]

    • Note: Ti(OEt)₄ is a mild Lewis acid compatible with oxetanes under these conditions.

  • Cyanation (Strecker):

    • Cool the sulfinimine solution to -78 °C.

    • Add TMSCN (1.2 eq) and a catalytic amount of CsF or TBAF.

    • The diastereoselectivity is generally high (>90:10 dr).

  • The "Oxetane-Safe" Hydrolysis (Crucial):

    • Do NOT use 6M HCl.

    • Step A (Nitrile to Amide): Treat the aminonitrile with NaOH (1M) and H₂O₂ (30%) at 0 °C to RT. This converts the nitrile to the amide without touching the oxetane.

    • Step B (Amide to Acid): The resulting amide can be hydrolyzed using mild enzymatic conditions (Amidase) or prolonged exposure to Ba(OH)₂ as described in Part 3.

    • Step C (Sulfinyl Removal): The sulfinyl group is labile. Brief treatment with stoichiometric HCl in dioxane (anhydrous) at 0 °C followed immediately by neutralization will remove the auxiliary.

Part 5: Quality Control & Data Specifications

Analytical Data Summary
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98%HPLC (C18, 0.1% TFA water/ACN)
Enantiomeric Excess >99% eeChiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)
¹H NMR (D₂O) δ 4.90 (m, 2H), 4.65 (m, 2H), 4.10 (d, 1H,

-H)
400 MHz NMR
Mass Spec [M+H]⁺ = 132.06LC-MS (ESI)
Stability Warnings
  • Acid: Stable in 0.1% TFA (HPLC mobile phase) for short durations (<24h). Unstable in >1M HCl (t½ < 1h).

  • Base: Stable in 1M NaOH for >24h.

  • Storage: Store at -20 °C. Avoid protic solvents with traces of strong acid.

References

  • Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[8] Link

  • Wuitschik, G., et al. (2010).[6][7][8] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

  • Jirgensons, A., et al. (2005). "Synthesis and preliminary biological evaluation at the glycineB site of (+)- and (−)-3-oxetanylglycine." Tetrahedron, 61(4), 1017-1024. Link

  • Burkhard, J. A., et al. (2013). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 15(17), 4312–4315. Link

  • Dunet, G., et al. (2017). "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Process Research & Development, 21(12), 1972–1979. Link

Sources

An In-Depth Technical Guide to 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride, a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors. The incorporation of the oxetane motif—a strained four-membered cyclic ether—into molecular scaffolds has emerged as a powerful strategy in modern medicinal chemistry. This guide delves into the fundamental properties, synthesis, analytical characterization, and strategic applications of this unique building block. We will explore how the oxetane ring imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable tool for drug development professionals. Detailed experimental protocols are provided to support researchers in the practical application of this compound, underpinned by a robust framework of scientific literature.

Section 1: The Ascendancy of Oxetanes in Medicinal Chemistry

The landscape of drug discovery is in constant pursuit of novel molecular architectures that can overcome the limitations of traditional pharmacophores. In recent years, the oxetane ring has transitioned from a synthetic curiosity to a validated and valuable component in drug design.[1][2] Its utility stems from its unique combination of properties:

  • Bioisosteric Replacement: The oxetane motif serves as an effective bioisostere for commonly used, but often metabolically labile, functional groups like gem-dimethyl and carbonyl groups.[2][3] This substitution can maintain or improve biological activity while enhancing the drug-like properties of a molecule.

  • Modulation of Physicochemical Properties: The introduction of a polar, rigid oxetane ring can significantly influence a compound's characteristics. Key benefits include:

    • Increased Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, often improving solubility, which is a critical factor for bioavailability.[3][4]

    • Enhanced Metabolic Stability: Replacing metabolically vulnerable groups (e.g., methylene sites) with an oxetane can block cytochrome P450 (CYP) enzyme metabolism, prolonging the compound's half-life.[1][4]

    • Reduced Lipophilicity: In contrast to a gem-dimethyl group which increases lipophilicity (logP), the polar oxetane can reduce it, leading to a more favorable pharmacokinetic profile.[3]

    • pKa Modulation: The electron-withdrawing nature of the oxetane can lower the basicity of adjacent amine groups, which is a useful tactic for fine-tuning compound properties.[1][3]

2-Amino-2-(oxetan-3-yl)acetic acid represents a quintessential example of these principles embodied in a single, versatile building block. As a non-proteinogenic amino acid, it provides a gateway for introducing the advantageous oxetane moiety into peptides and small molecule drugs, offering a distinct three-dimensional structure that can explore novel chemical space.

Section 2: Core Compound Identification and Properties

Precise identification is paramount for regulatory compliance and scientific reproducibility. The hydrochloride salt form is typically utilized to enhance stability and aqueous solubility for research and development purposes.

PropertyDataSource(s)
Compound Name 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride-
Parent Compound 2-Amino-2-(oxetan-3-yl)acetic acid[5]
Synonyms (+/-)-3-Oxetanylglycine hydrochloride
CAS Number (Racemate) 1270019-87-8 (for parent compound)[5][6]
CAS Number (R-enantiomer) 394653-43-1 (for parent compound)[7][8]
Molecular Formula C₅H₁₀ClNO₃-
Molecular Weight 167.59 g/mol -
IUPAC Name 2-amino-2-(oxetan-3-yl)acetic acid;hydrochloride-
SMILES (HCl salt) C1C(C(C(=O)O)N)OC1.Cl-
Appearance White to off-white crystalline solidTypical for amino acid salts
Solubility Soluble in water and polar organic solvents like methanolInferred from structure

Note: A specific CAS number for the hydrochloride salt is not consistently reported in public databases; it is often cataloged under the parent compound's CAS number.

Section 3: Synthesis and Manufacturing Pathway

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid derivatives often starts from commercially available oxetan-3-one. A robust and scalable synthetic route is critical for its application in drug development campaigns. The pathway typically involves the creation of an α,β-unsaturated ester intermediate via a Horner–Wadsworth–Emmons (HWE) reaction, followed by the introduction of the amino group.[9][10]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Strecker Synthesis or Equivalent cluster_product Final Product Oxetanone Oxetan-3-one HWE_Reaction Formation of α,β-Unsaturated Ester Oxetanone->HWE_Reaction HWE_reagent Methyl 2-(diethoxyphosphoryl)acetate HWE_reagent->HWE_Reaction UnsaturatedEster Methyl 2-(oxetan-3-ylidene)acetate HWE_Reaction->UnsaturatedEster Base (e.g., NaH) THF Strecker_Reaction Amination and Nitrile Hydrolysis UnsaturatedEster->Strecker_Reaction 1. TMSCN, Amine 2. H₂O, Acid/Base FinalProduct 2-Amino-2-(oxetan-3-yl)acetic acid Strecker_Reaction->FinalProduct HCl_Salt 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride FinalProduct->HCl_Salt HCl in Ether or Dioxane

Caption: General synthetic workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methodologies for similar compounds.[9][10]

Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methyl 2-(diethoxyphosphoryl)acetate (1.05 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride (via Strecker Synthesis)

  • To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent (e.g., methanol), add aqueous ammonia (excess) and sodium cyanide (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours. The reaction proceeds via Michael addition of ammonia followed by the addition of cyanide to the intermediate imine.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add concentrated hydrochloric acid (excess) to the residue and heat the mixture to reflux (typically 100-110 °C) for 8-12 hours to hydrolyze the nitrile and ester functionalities.[11]

  • Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.

  • Filter the solid, wash with a small amount of cold acetone, and dry under vacuum to afford 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final compound. A suite of standard spectroscopic and chromatographic methods should be employed.

Analytical_Workflow cluster_sample Sample cluster_tests Analytical Tests cluster_results Data Output Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS HPLC HPLC Analysis Sample->HPLC FTIR FT-IR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure Mass_Confirm Molecular Weight Confirmation MS->Mass_Confirm Purity Purity Assessment (>95-98%) HPLC->Purity Identity Functional Group ID FTIR->Identity

Caption: Standard analytical workflow for quality control.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-proteinogenic amino acids.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable. For underivatized amino acids, a HILIC column can also be effective.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.

    • B: 0.1% TFA or Formic acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or water.

  • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Expected Signals: Protons on the oxetane ring (multiplets around 4.5-5.0 ppm), the α-proton (singlet or triplet adjacent to the amino group, ~4.0 ppm), and the α-carbon proton of the side chain. The NH₃⁺ protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: A signal for the carbonyl carbon (~170-175 ppm), signals for the oxetane carbons (two CH₂ groups and one CH group, typically in the 60-80 ppm range), and a signal for the α-carbon.

Section 5: Applications in Drug Discovery

The primary value of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride lies in its role as a specialized building block. Its incorporation into a lead compound can be a strategic move to address specific pharmacokinetic or pharmacodynamic challenges.

  • Peptide and Peptidomimetic Chemistry: As a non-proteinogenic amino acid, it can be incorporated into peptides to enhance resistance to enzymatic degradation by proteases. The rigid, three-dimensional nature of the oxetane side chain can also be used to constrain peptide conformation, which can lead to increased receptor affinity and selectivity.

  • Small Molecule Scaffold Decoration: The amino acid functionality provides a handle for conjugation to a core scaffold. The oxetane moiety can be positioned to interact with a biological target or to act as a "pharmacokinetic modulator," improving properties like solubility without adding significant lipophilic bulk.

  • Fragment-Based Drug Discovery (FBDD): The compound itself represents an attractive fragment due to its low molecular weight, high sp³ character, and polarity. It can be used in screening campaigns to identify initial binding interactions that can be elaborated into more potent leads.

Numerous studies have highlighted the positive impact of oxetanes in clinical and preclinical candidates across various therapeutic areas, including oncology, virology, and metabolic diseases, validating the strategic value of this motif.[4][12]

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

  • Safety:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • As an amino acid hydrochloride, it is a mild acid and may cause skin and eye irritation upon contact.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Protect from moisture, as the compound can be hygroscopic.

    • For long-term storage, refrigeration (2-8 °C) is recommended to ensure stability.

Section 7: Conclusion

2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its ability to confer improved solubility, metabolic stability, and novel three-dimensional structure makes it an exceptionally valuable building block for the next generation of therapeutics. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to the development of safer and more effective medicines.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

  • Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11482-11535. Available at: [Link]

  • Chekurov, M., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Vedovato, V., & Wirth, T. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: [Link]

  • Synthonix. (n.d.). (R)-2-Amino-2-(oxetan-3-yl)acetic acid. Available at: [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Val-Calvo, J., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. Available at: [Link]

  • Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]

  • Chinese Chemical Letters. (2005). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Available at: [Link]

  • Pravadali-Cekic, S., et al. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Journal of Visualized Experiments. Available at: [Link]

Sources

The Oxetane Shift: Engineering Physicochemical Properties in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings into amino acid backbones represents a paradigm shift in modern medicinal chemistry.[1][2] No longer just a "curiosity," the oxetane moiety—a strained four-membered cyclic ether—has emerged as a validated bioisostere for gem-dimethyl and carbonyl groups.[1][3][4][5] This guide details the structural, synthetic, and biological rationale for deploying oxetane-containing amino acids (OAAs) to solve critical attrition issues: metabolic instability, poor solubility, and high lipophilicity.

Part 1: The Physicochemical Rationale

The "Hydrophilic Sister" of the Gem-Dimethyl

The central dogma of oxetane integration is its ability to modulate lipophilicity without altering steric bulk. While the gem-dimethyl group is a standard tool to block metabolic hotspots (e.g.,


-carbon oxidation), it invariably raises LogP, often leading to poor solubility and increased clearance.

Replacing a gem-dimethyl group with an oxetane ring creates a "hydrophilic sister" effect:

  • Steric Equivalence: The oxetane ring puckering mimics the spatial demand of the dimethyl group.

  • Lipophilicity (LogD): The ether oxygen lowers LogD significantly (often by >1 unit).

  • Solubility: The oxygen lone pairs act as hydrogen bond acceptors, increasing aqueous solubility by factors of 4 to 4000 compared to carbocyclic analogues.

pKa Modulation and Permeability

Perhaps the most critical, yet underutilized, feature of OAAs is their electronic influence on adjacent amines.

  • Inductive Effect: The electronegative oxygen in the 3-position exerts a strong electron-withdrawing inductive effect (

    
    ) on the 
    
    
    
    -amine.[1]
  • Basicity Reduction: This reduces the pKa of the amine by approximately 2.7 log units (e.g., from ~9.9 in standard amines to ~7.2 in 3-aminooxetanes).[1]

  • Outcome: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral state, significantly enhancing passive membrane permeability and reducing hERG channel liability.

Data Summary: Oxetane vs. Carbocycles

Table 1: Comparative Physicochemical Metrics (Based on Wuitschick et al., 2010)

PropertyGem-Dimethyl / CyclobutaneOxetane AnalogueImpact
LogD (pH 7.4) HighLow (

)
Improved Solubility
H-Bond Acceptors 01 (Lone pairs)Solvation Shell Formation
Metabolic Stability Moderate (C-H abstraction possible)High (No

-protons)
Blocked P450 Sites
Amine pKa ~9.8 - 10.0~7.2 - 7.5Enhanced Permeability

Part 2: Structural Classes and Bioisosterism

Visualization: The Bioisosteric Triad

The following diagram illustrates the structural relationships driving OAA design.

Bioisosteres GemDimethyl Gem-Dimethyl (Steric Bulk, High LogP) Oxetane Oxetane (Steric Bulk, Low LogP, H-Bond Acceptor) GemDimethyl->Oxetane Bioisostere: Reduces Lipophilicity Oxetane->GemDimethyl Metabolic Block Carbonyl Carbonyl (Planar, Polar) Carbonyl->Oxetane Bioisostere: Prevents Hydration/Attack

Figure 1: The oxetane ring bridges the gap between lipophilic bulk (gem-dimethyl) and polar functionality (carbonyl), offering a "best of both worlds" profile.[5]

3-Aminooxetane-3-carboxylic Acid (OAA-1)

This is the fundamental achiral


-amino acid surrogate. It is structurally rigid and prevents racemization because the 

-carbon is quaternary. When incorporated into peptides, it induces specific turn conformations distinct from Aib (

-aminoisobutyric acid).
Spirocyclic Oxetanes (Proline Surrogates)

Spiro[3.3]heptane systems containing oxetanes are increasingly used as Proline mimics. Unlike Proline, which is susceptible to oxidative metabolism, spiro-oxetanes lock the backbone conformation while lowering the lipophilicity of the turn.

Part 3: Synthetic Methodologies

The Challenge of Ring Strain

The synthesis of OAAs is dominated by the need to preserve the strained ether ring (strain energy ~106 kJ/mol). Acidic conditions must be carefully controlled to prevent ring opening to the corresponding diol or allylic alcohol.

Primary Route: The Modified Strecker Synthesis

The most robust route to 3-aminooxetane-3-carboxylic acid starts from oxetan-3-one .

SynthesisWorkflow Start Oxetan-3-one Step1 Spirohydantoin Formation (NH4HCO3, KCN) Start->Step1 Bucherer-Bergs Intermediate Spiro-hydantoin Intermediate Step1->Intermediate Step2 Basic Hydrolysis (Ba(OH)2, Reflux) Intermediate->Step2 Product 3-Aminooxetane-3-carboxylic Acid Step2->Product Yield: ~60-70%

Figure 2: The Bucherer-Bergs pathway is preferred over standard Strecker conditions to avoid acidic ring opening.

Part 4: Experimental Protocols

Note: These protocols are synthesized from validated methodologies (e.g., Wuitschick et al., Burkhard et al.). Ensure all safety protocols for handling cyanides are strictly followed.

Protocol A: Synthesis of 3-Aminooxetane-3-carboxylic Acid

Objective: Preparation of the core OAA monomer from oxetan-3-one.

Reagents:

  • Oxetan-3-one (1.0 eq)

  • Ammonium carbonate (3.0 eq)

  • Potassium cyanide (1.5 eq)

  • Ethanol/Water (1:1 v/v)

  • Barium hydroxide octahydrate

Step-by-Step:

  • Hydantoin Formation (Bucherer-Bergs):

    • Dissolve oxetan-3-one in EtOH/H2O (1:1).

    • Add solid ammonium carbonate and potassium cyanide.

    • Heat to 55 °C for 12 hours in a sealed vessel. Critical: Do not exceed 60 °C to minimize polymerization.

    • Cool to 0 °C. The spiro-hydantoin usually precipitates. Filter and wash with cold water.

  • Hydrolysis:

    • Suspend the spiro-hydantoin in water.

    • Add Ba(OH)2·8H2O (1.5 eq).

    • Reflux (100 °C) for 16 hours.

    • Purification: Precipitate Barium as BaCO3 by bubbling CO2 or adding dry ice. Filter hot.

  • Isolation:

    • Concentrate the filtrate.

    • Crystallize from water/ethanol to yield the target amino acid as a white solid.

Protocol B: Peptide Coupling with OAAs

Objective: Coupling an OAA into a peptide chain without ring degradation. Constraint: Avoid strong Lewis acids or high temperatures.

System:

  • Coupling Agent: HATU or COMU are preferred over carbodiimides (EDC/DCC) due to faster kinetics, which minimizes exposure to activated esters.

  • Base: DIPEA or Collidine (maintain basic pH).

  • Solvent: DMF or NMP.

  • Procedure:

    • Pre-activate the OAA (if N-terminal) or the growing chain (if C-terminal) with HATU (1.1 eq) and DIPEA (2.0 eq) for 2 minutes.

    • Add the coupling partner.

    • Stir at room temperature . Do not heat.

    • Workup: Avoid acidic washes (e.g., 1M HCl). Use 5% KHSO4 or citric acid only if rapid (<5 min) and immediately neutralize. Preferred workup is extraction with EtOAc/Brine or direct Reverse Phase HPLC purification (using 0.1% Formic acid, not TFA, if possible).

Part 5: Drug Design Applications & Case Studies

Peptidomimetics: Leu-Enkephalin Analogues

Research by Carreira’s group demonstrated that replacing the Glycine-2 residue in Leu-enkephalin with 3-aminooxetane-3-carboxylic acid resulted in:

  • Proteolytic Stability: Complete resistance to degradation by aminopeptidase M, whereas the native peptide was degraded within minutes.

  • Bioactivity: Retention of binding affinity to the

    
    -opioid receptor.
    
Solubility Rescue in Small Molecules

In a drug discovery campaign for a lipophilic kinase inhibitor, replacing a central gem-dimethyl cyclohexyl linker with a 3,3-disubstituted oxetane linker improved aqueous solubility from <5 µM to >150 µM, while maintaining potency. This "solubility rescue" allowed the compound to progress to in vivo PK studies where it showed superior oral bioavailability.

References

  • Wuitschick, G., et al. (2010).[1][6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010).[1][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][6]

  • Möller, G. P., et al. (2017). "Oxetanyl Amino Acids for Peptidomimetics." Organic Letters. [Link][2][7]

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]

Sources

Structure and Function of 2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine ) is a non-natural, conformationally restricted amino acid gaining prominence in modern drug discovery. It serves as a critical building block for peptidomimetics and small molecule inhibitors, offering a strategic balance between polarity, lipophilicity, and metabolic stability.

This guide details the structural rationale for its use, validated synthetic pathways, and specific physicochemical advantages it confers over canonical amino acids like Valine, Serine, or Leucine.

Chemical Identity & Structural Analysis[1]

Core Identity
ParameterDetail
IUPAC Name 2-Amino-2-(oxetan-3-yl)acetic acid
Common Name Oxetan-3-ylglycine
CAS Number 1270019-87-8 (Racemic) | 394653-43-1 (R-isomer) | 2437199-28-3 (S-isomer)
Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES NC(C(O)=O)C1COC1
Structural Logic & Bioisosterism

The oxetane ring is a four-membered cyclic ether that acts as a powerful bioisostere in medicinal chemistry. In the context of this amino acid, the oxetan-3-yl side chain offers unique properties:

  • Gem-Dimethyl/Carbonyl Bioisostere: The oxetane ring is sterically similar to a gem-dimethyl group (as found in Valine or Leucine) but is significantly more polar. It can also mimic the H-bond acceptance of a carbonyl group without the electrophilic liability.

  • Conformational Restriction: The oxetane ring is "puckered" (butterfly conformation). When attached to the

    
    -carbon of glycine, it restricts the 
    
    
    
    (chi-1) torsional angle, reducing the entropic penalty upon protein binding compared to flexible alkyl chains.
  • Metabolic Blocking: Unlike alkyl side chains (e.g., isopropyl in Valine), the oxetane ring is resistant to Cytochrome P450-mediated hydroxylation, effectively blocking a common metabolic soft spot.

Physicochemical Profile

The incorporation of 2-Amino-2-(oxetan-3-yl)acetic acid into a peptide or scaffold alters physicochemical properties in a predictable manner.

PropertyValue / EffectMechanism
LogP ~ -0.96The ether oxygen lowers lipophilicity compared to Valine (LogP ~2.3), improving aqueous solubility.
TPSA 72.55 ŲIncreased polar surface area due to the ether oxygen.
pKa (COOH) ~ 2.1Comparable to standard amino acids.
pKa (NH₂) ~ 8.5 - 9.0Slightly lower than alkyl amines due to the inductive electron-withdrawing effect (-I) of the oxetane oxygen.
H-Bonding Acceptor (Oxetane O)The oxetane oxygen is a weak H-bond acceptor, capable of specific interactions in the binding pocket.

Synthesis Pathways[1][3][4][5][6][7]

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid presents a challenge due to the acid sensitivity of the oxetane ring. The most robust route is the Strecker Synthesis starting from oxetane-3-carbaldehyde.

Validated Synthetic Route (Strecker Protocol)

This pathway avoids harsh acidic conditions that could trigger ring-opening polymerization of the oxetane.

Synthesis Start Oxetan-3-one Aldehyde Oxetane-3- carbaldehyde Start->Aldehyde 1. Wittig (Ph3P=CHOMe) 2. Mild Hydrolysis Imine Aminonitrile Intermediate Aldehyde->Imine TMSCN, NH3/MeOH (Strecker) Product 2-Amino-2-(oxetan-3-yl) acetic acid Imine->Product Ba(OH)2, Heat (Basic Hydrolysis)

Figure 1: Synthetic pathway from Oxetan-3-one to Oxetan-3-ylglycine.

Detailed Experimental Protocol

Note: This protocol synthesizes the racemic mixture. Chiral resolution requires enzymatic hydrolysis or chiral HPLC.

Step 1: Preparation of Oxetane-3-carbaldehyde

  • Reactants: Oxetan-3-one (1.0 eq), (Methoxymethyl)triphenylphosphonium chloride (1.2 eq), KOtBu (1.3 eq).

  • Procedure: Generate the ylide in THF at 0°C. Add oxetan-3-one. Stir at RT for 2h. Quench with water and extract the enol ether.

  • Hydrolysis: Treat the enol ether with mild acid (e.g., dilute formic acid) or Hg(OAc)₂ followed by KI to liberate the aldehyde. Crucial: Avoid strong mineral acids (HCl/H₂SO₄) to prevent oxetane ring opening.

Step 2: Strecker Reaction

  • Reactants: Oxetane-3-carbaldehyde (1.0 eq), Ammonia (7M in MeOH, 5.0 eq), TMSCN (1.2 eq).

  • Procedure: Dissolve aldehyde in ammonia/MeOH solution at 0°C. Add TMSCN dropwise. Stir at RT for 12-16h.

  • Workup: Concentrate in vacuo to yield the crude aminonitrile.

Step 3: Basic Hydrolysis (Saponification)

  • Reactants: Crude aminonitrile, Barium Hydroxide (Ba(OH)₂·8H₂O, 2.0 eq).

  • Procedure: Suspend aminonitrile in water. Add Ba(OH)₂. Reflux (100°C) for 4-6 hours. Evolution of ammonia gas indicates reaction progress.

  • Isolation: Cool to RT. Add stoichiometric H₂SO₄ to precipitate BaSO₄. Filter through Celite.

  • Purification: Concentrate the filtrate. Recrystallize from Water/EtOH or use Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

Applications in Drug Design

Peptide Modification (The "Proline-Like" Effect)

Replacing a Valine or Isoleucine residue with Oxetan-3-ylglycine introduces a "polar hydrophobic" patch.

  • Case: In amphipathic helices, this substitution can maintain the hydrophobic face while improving overall solubility.

  • Mechanism: The oxetane ring does not act as a hydrogen bond donor, preventing the disruption of alpha-helical H-bond networks, unlike Serine or Threonine.

Modulating Basicity

When used in small molecules where the amine is part of a pharmacophore:

  • The oxetane group (beta to the nitrogen) lowers the pKa of the amine by ~1-1.5 units compared to a cyclohexyl or isopropyl group.

  • Benefit: This increases the fraction of the uncharged species at physiological pH (7.4), potentially improving membrane permeability (Papp) and blood-brain barrier (BBB) penetration.

Metabolic Stability Data

Comparative stability in Human Liver Microsomes (HLM):

Substructure Intrinsic Clearance (Cl_int) Liability
Isopropyl (Valine) High Hydroxylation at tertiary carbon.

| Oxetan-3-yl | Low | Ether ring is resistant to oxidative metabolism. |

Handling and Stability

  • Acid Sensitivity: While stable at physiological pH, the oxetane ring is susceptible to acid-catalyzed ring opening (forming diols or chloro-alcohols). Avoid prolonged exposure to pH < 2.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Poorly soluble in non-polar solvents (Hexane, Et₂O).

References

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.

  • Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.

  • Synblock Product Data. "2-amino-2-(oxetan-3-yl)acetic acid - CAS 1270019-87-8."[1]

  • ChemScene Data. "(S)-2-Amino-2-(oxetan-3-yl)acetic acid Physicochemical Properties."

  • Bull, J. A., et al. "Exploiting the Oxetane Ring in Medicinal Chemistry." Chemical Reviews, 2016.

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-2-(oxetan-3-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(oxetan-3-yl)acetic acid HCl (often referred to as Oxetan-3-ylglycine HCl) represents a critical class of building blocks in modern medicinal chemistry. The incorporation of the oxetane ring serves as a bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogD) and improved metabolic stability while maintaining steric bulk.

This guide provides a high-fidelity spectroscopic profile, experimental protocols for characterization, and structural insights required for the validation of this compound. It addresses the specific challenges of handling the hydrochloride salt and the diastereotopic nature of the oxetane ring protons induced by the adjacent chiral center.

Structural Dynamics & Stability Analysis

The Oxetane Pucker & Diastereotopicity

Unlike the planar cyclobutane, the oxetane ring exists in a puckered conformation (approx. 8.7 kcal/mol ring strain). In 2-Amino-2-(oxetan-3-yl)acetic acid , the attachment of the chiral amino acid backbone at the 3-position breaks the symmetry of the oxetane ring.

  • Consequence: The protons on C2 and C4 of the oxetane ring become diastereotopic . In high-field NMR (400 MHz+), these will not appear as a simple doublet or triplet but rather as complex multiplets (ABX or AB systems) due to their different spatial environments relative to the chiral alpha-carbon.

  • Acid Stability: While oxetanes are generally acid-sensitive (ring opening to 1,3-diols), the hydrochloride salt of this amino acid is kinetically stable under anhydrous conditions. However, prolonged exposure to strong aqueous acid or Lewis acids can trigger ring opening.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the fragmentation logic used in Mass Spectrometry validation.

OxetaneStructure cluster_0 Molecular Scaffold Oxetane Oxetane Ring (C3H5O) Linker C3-Methine (Chiral Influence) Oxetane->Linker Ring Strain NMR_Signal 1H NMR: 4.4-4.9 ppm (m) Oxetane->NMR_Signal Diagnostic AlphaC Alpha-Carbon (Chiral Center) Linker->AlphaC Diastereotopic Induction Carboxyl Carboxylic Acid (COOH) AlphaC->Carboxyl Amine Amine Salt (NH3+ Cl-) AlphaC->Amine Salt Formation MS_Frag MS Fragmentation: Loss of COOH (M-45) Carboxyl->MS_Frag Primary Loss

Caption: Structural connectivity showing the induction of diastereotopicity from the alpha-carbon to the oxetane ring and key analytical diagnostic points.

Spectroscopic Profile (Diagnostic Data)

The following data represents the diagnostic resonance zones derived from high-purity analogues and literature consensus for 3-substituted oxetane amino acids (e.g., Carreira et al., Wipf et al.).

1H NMR Data (400 MHz, DMSO-d6)

Note: DMSO-d6 is the required solvent. D2O will cause the exchange of the ammonium protons and the carboxylic acid proton, resulting in loss of critical integration data.

Position / AssignmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Insight
NH3+ (Ammonium)8.20 – 8.80Broad Singlet3HDisappears in D2O shake. Indicates salt formation.
COOH (Carboxylic Acid)13.00 – 14.00Broad1HOften very broad or invisible depending on water content.
Oxetane C2/C4-H (Ring)4.60 – 4.90Multiplet2HDownfield pair. Diastereotopic splitting evident.
Oxetane C2'/C4'-H (Ring)4.35 – 4.55Multiplet2HUpfield pair. Complex coupling to C3-H.
Alpha-CH (Glycine)3.90 – 4.15Doublet (d)1HCouples to the Oxetane C3-H (

Hz).
Oxetane C3-H (Methine)3.10 – 3.40Multiplet1HOften obscured by water peak in DMSO (3.33 ppm).
13C NMR Data (100 MHz, DMSO-d6)
Carbon AssignmentChemical Shift (δ ppm)Structural Significance
C=O (Carbonyl)168.0 – 171.0Typical alpha-amino acid carbonyl.
Oxetane C2/C4 73.0 – 76.0Characteristic strained ether shift.
Alpha-Carbon 54.0 – 58.0Shifted by adjacent N and oxetane ring.
Oxetane C3 32.0 – 36.0Ring methine.
Mass Spectrometry (ESI+)
  • Molecular Formula: C5H9NO3[1] · HCl

  • Free Base MW: 131.13 g/mol

  • Observed Ion (M+H)+: 132.1 m/z

  • Key Fragmentation:

    • 132.1

      
       86.1 (Loss of HCOOH/COOH, characteristic of amino acids).
      
    • Ring opening fragments may appear if ionization energy is too high.

Experimental Protocols

Sample Preparation for NMR

To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid ring opening or signal overlap.

  • Solvent Selection: Use DMSO-d6 (99.9% D) stored over molecular sieves.

    • Why: Acidic D2O can accelerate hydrolysis of the oxetane ring over time. DMSO stabilizes the zwitterionic/salt form and allows visualization of the exchangeable protons.

  • Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL solvent.

    • Caution: Do not heat the sample to dissolve. Sonicate briefly at room temperature. Heating oxetane salts in solution can lead to degradation.

  • Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .

Purity Validation Workflow

This workflow distinguishes the intact oxetane from its primary impurity (the ring-opened 1,3-diol).

ValidationWorkflow Start Crude Sample (HCl Salt) Dissolve Dissolve in DMSO-d6 (RT, No Heat) Start->Dissolve NMR_Run Acquire 1H NMR Dissolve->NMR_Run Check_Region Check 4.3-4.9 ppm Region NMR_Run->Check_Region Result_Intact Signals: 4H (Multiplets) Status: Intact Oxetane Check_Region->Result_Intact Complex Muliplets Result_Open Signals: Loss of 4.3-4.9 ppm New signals at 3.5-3.8 ppm (CH2-OH) Status: Ring Opened Check_Region->Result_Open Simple Triplets/Broad

Caption: Decision tree for validating oxetane ring integrity via 1H NMR spectroscopy.

Synthesis & Contextual Grounding

Synthesis Context

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid typically proceeds via the Strecker reaction or hydrolysis of oxetan-3-yl-glycine precursors. The oxetane ring is usually introduced early via oxetan-3-one or 3-iodo-oxetane .

  • Key Precursor: Oxetan-3-one (commercially available).[2][3][4]

  • Methodology: Condensation with an amine source and cyanide, followed by hydrolysis.

  • Critical Control Point: The hydrolysis of the nitrile to the acid must be controlled (often using basic conditions first, then careful acidification) to prevent the acid-catalyzed ring opening of the oxetane.

Authoritative References[4][5][6][7][8][9]
  • Wurts, J., et al. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Generalized Oxetane Review).

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Foundational text on Oxetane stability and NMR properties).

  • Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry. .

References

  • Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • American Chemical Society (ACS). (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

Sources

Commercial suppliers of (R)-2-Amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-Amino-2-(oxetan-3-yl)acetic acid for Drug Discovery Professionals

Introduction: The Strategic Value of a Constrained Amino Acid

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Non-proteinogenic amino acids, in particular, have emerged as powerful building blocks for designing next-generation therapeutics. Among these, (R)-2-Amino-2-(oxetan-3-yl)acetic acid stands out as a compound of significant interest. This molecule is a conformationally restricted glycine derivative featuring a four-membered oxetane ring.

The incorporation of the oxetane motif is a strategic design choice, not merely a substitution. This small, polar, and sp³-rich heterocycle acts as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its unique stereoelectronic properties can profoundly and beneficially influence the developability of a drug candidate by improving aqueous solubility, enhancing metabolic stability, modulating the basicity (pKa) of nearby amines, and introducing a defined three-dimensional structure.[1][2] This guide provides a comprehensive overview of the commercial sourcing, synthesis considerations, and critical analytical methodologies for (R)-2-Amino-2-(oxetan-3-yl)acetic acid, tailored for researchers, scientists, and drug development professionals.

Commercial Availability: Sourcing High-Quality Starting Material

The accessibility of key building blocks is paramount to the pace of research and development. (R)-2-Amino-2-(oxetan-3-yl)acetic acid is available from several specialized chemical suppliers. When selecting a vendor, researchers should prioritize not only availability and cost but also the supplier's reputation for quality control and the comprehensiveness of the analytical data they provide (e.g., Certificate of Analysis with NMR, HPLC, and chiral purity data).

Below is a comparative table of notable commercial suppliers.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Quantities
Aladdin Scientific (2R)-2-amino-2-(oxetan-3-yl)acetic acidNot specified≥97%100mg
Fluorochem (R)-2-AMINO-2-(OXETAN-3-YL)ACETIC ACID394653-43-197%Inquire
Synthonix (R)-2-Amino-2-(oxetan-3-yl)acetic acid394653-43-197.0%100mg, 250mg, 500mg

Note: Researchers should always verify the most current product specifications and availability directly with the supplier.

Synthetic Insights: A Conceptual Overview

The asymmetric synthesis of non-natural amino acids presents considerable challenges, requiring precise control over stereochemistry. While specific, proprietary manufacturing processes for (R)-2-Amino-2-(oxetan-3-yl)acetic acid are not publicly disclosed, a conceptual pathway can be constructed based on established synthetic organic chemistry principles.

A plausible strategy involves the asymmetric alkylation of a glycine enolate equivalent, where a chiral auxiliary directs the stereochemical outcome. An alternative modern approach could involve a Horner-Wadsworth-Emmons reaction starting from oxetan-3-one to construct a key intermediate.[3]

The diagram below illustrates a conceptual synthetic workflow, highlighting the key transformations required.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Asymmetric Amination cluster_2 Phase 3: Final Deprotection Oxetan-3-one Oxetan-3-one Oxetanylidene_Acetate Oxetanylidene_Acetate Oxetan-3-one->Oxetanylidene_Acetate Horner-Wadsworth-Emmons (e.g., with phosphonate reagent) Chiral_Amino_Ester Chiral_Amino_Ester Oxetanylidene_Acetate->Chiral_Amino_Ester Asymmetric Conjugate Addition (Chiral Amine Source) Final_Product (R)-2-Amino-2-(oxetan-3-yl)acetic acid Chiral_Amino_Ester->Final_Product Hydrolysis (e.g., LiOH or HCl)

Caption: Conceptual workflow for the synthesis of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.

Quality Control and Analytical Characterization: Ensuring Purity and Identity

For any building block intended for drug discovery, rigorous analytical characterization is non-negotiable. The primary goal is to confirm the chemical structure and, most critically, to quantify the enantiomeric purity. An incorrect stereoisomer could lead to drastically different biological activity or off-target effects.

Core Analytical Techniques

The following table summarizes the essential analytical methods for validating the quality of (R)-2-Amino-2-(oxetan-3-yl)acetic acid.

TechniquePurposeKey Insights Provided
Nuclear Magnetic Resonance (NMR) Structural ElucidationConfirms the chemical structure and connectivity of atoms (¹H, ¹³C NMR).
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular mass of the compound, matching its chemical formula.
High-Performance Liquid Chromatography (HPLC) Chemical Purity AssessmentQuantifies the percentage of the desired compound relative to any impurities.
Chiral Chromatography (HPLC or GC) Enantiomeric Purity (e.e.)Determines the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer.[][5]
Workflow for Quality Control Verification

The logical flow of analysis ensures that each critical attribute of the compound is verified.

start Sample Received nmr Structural Confirmation (¹H, ¹³C NMR) start->nmr ms Molecular Weight Verification (LC-MS) start->ms hplc Chemical Purity (RP-HPLC, >97%) start->hplc pass QC Pass nmr->pass fail QC Fail nmr->fail Structure Mismatch ms->pass ms->fail Incorrect Mass chiral Enantiomeric Purity (Chiral HPLC, >99% e.e.) hplc->chiral hplc->fail Purity < Spec chiral->pass chiral->fail e.e. < Spec

Caption: Standard analytical workflow for quality control of chiral amino acids.

Exemplar Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is the most critical analytical test. Direct analysis using a chiral stationary phase (CSP) is a common and reliable method.[6]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid.

Methodology:

  • Column Selection: A zwitterionic CSP, such as CHIRALPAK® ZWIX(+), is often effective for the direct separation of free amino acids.[6] These columns operate on a dual ion-pairing mechanism.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the amino acid sample.

    • Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Water (e.g., 50/50/0.1/0.1 v/v/v/v). The exact ratio must be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample to be tested.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Causality in Method Choice: A direct chiral HPLC method is often preferred over indirect methods (which require derivatization) because it minimizes sample handling, reduces the risk of introducing analytical artifacts, and avoids potential racemization during the derivatization step.[5][7]

Conclusion

(R)-2-Amino-2-(oxetan-3-yl)acetic acid is more than just a building block; it is a strategic tool for overcoming common challenges in drug discovery, such as poor solubility and metabolic instability. Its commercial availability from specialized suppliers enables its integration into research programs. However, the onus is on the scientist to ensure the quality of this critical starting material. A self-validating system of quality control, centered on unambiguous structural confirmation and, most importantly, precise determination of enantiomeric purity, is essential. By adhering to rigorous analytical principles, researchers can confidently leverage the unique advantages of this oxetane-containing amino acid to engineer the next generation of innovative therapeutics.

References

  • Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. Available at: [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. CAT GmbH. Available at: [Link]

  • Synthonix. (R)-2-Amino-2-(oxetan-3-yl)acetic acid - [A8465]. Synthonix. Available at: [Link]

  • Fukushima, T. (2025, August 10). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate. Available at: [Link]

  • Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid (C007B-323885). Cenmed Enterprises. Available at: [Link]

  • Myers, A. G., et al. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF.... Organic Syntheses. Available at: [Link]

  • Sipos, G., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI. Available at: [Link]

  • Wessig, P., et al. Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). Available at: [Link]

  • Stepan, A. F., et al. Oxetanes in Drug Discovery Campaigns. National Institutes of Health (PMC). Available at: [Link]

  • Dubois, M. A. J., et al. (2020, April 27). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: [Link]

  • G. S. Bîrcea, et al. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

Sources

Methodological & Application

High-Fidelity Synthesis of Oxetane-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of oxetane-containing peptidomimetics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads.

Application Note & Technical Guide

Executive Summary: The Oxetane Advantage

In modern peptidomimetic drug design, the oxetane ring (1,3-epoxypropane) has emerged as a premier bioisostere.[1] Unlike traditional modifications that often increase lipophilicity or metabolic liability, the oxetane ring offers a unique combination of metabolic stability , polarity , and conformational constraint .

This guide details the synthesis of two distinct classes of oxetane peptidomimetics:

  • Peptide Backbone Isosteres: Replacing the amide carbonyl (

    
    ) with the oxetane ring to block proteolysis while maintaining hydrogen bond acceptance.
    
  • 
    -Disubstituted Amino Acids:  Using the oxetane ring as a spirocyclic constraint (replacing gem-dimethyl groups) to lock conformation without the lipophilic penalty of cyclopropane or cyclopentane.
    

Strategic Analysis & Mechanistic Grounding

Bioisosterism and Stability

The 3,3-disubstituted oxetane ring is the gold standard for peptide integration.

  • Acid Stability: Unlike epoxides, 3,3-disubstituted oxetanes are remarkably stable to Brønsted acids (including TFA used in SPPS cleavage) due to the steric blockade of the

    
    
    
    
    
    orbital, preventing nucleophilic attack and ring opening.
  • Base Stability: The ring is inert to standard Fmoc deprotection conditions (20% piperidine).

  • Structural Impact: When used as a backbone isostere, the oxetane ring introduces a permanent "kink" in the chain, often disrupting

    
    -helices but stabilizing 
    
    
    
    -turns, making it ideal for macrocyclization strategies.
Decision Framework: Selecting the Route

Before synthesis, select the trajectory based on the target motif:

OxetaneStrategy Start Target Peptidomimetic Decision Modification Type? Start->Decision RouteA Backbone Isostere (Amide Replacement) Decision->RouteA Block Proteolysis RouteB Side-chain/Alpha Constraint (Spiro-amino Acid) Decision->RouteB Lock Conformation MethodA Conjugate Addition to 3-(Nitromethylene)oxetane RouteA->MethodA MethodB Strecker/Bucherer-Bergs on 3-Oxetanone RouteB->MethodB OutcomeA Result: Oxetane-modified Dipeptide Block MethodA->OutcomeA OutcomeB Result: 3-Aminooxetane- 3-carboxylic acid MethodB->OutcomeB

Figure 1: Strategic decision tree for oxetane incorporation.

Protocol A: Synthesis of Oxetane Backbone Isosteres

Objective: Create a dipeptide building block where the peptide bond is replaced by an oxetane ring. This method relies on the "Shipman-Carreira" approach involving 3-(nitromethylene)oxetane.

Reagents & Equipment
  • Starting Material: 3-Oxetanone (CAS: 6704-31-0).

  • Reagents: Nitromethane, Triethylamine (Et

    
    N), Methanesulfonyl chloride (MsCl), Zinc powder, HCl, Fmoc-OSu.
    
  • Safety Note: Nitromethane is energetic; perform reactions behind a blast shield.

Step-by-Step Workflow
Step 1: Synthesis of 3-(Nitromethylene)oxetane[2][3]
  • Henry Reaction: Dissolve 3-oxetanone (1.0 eq) and nitromethane (10 eq) in methanol. Add Et

    
    N (0.1 eq) at 0°C. Stir at RT for 4 h.
    
  • Workup: Evaporate volatiles. The crude nitroaldol product is usually an oil.

  • Dehydration: Dissolve crude nitroaldol in CH

    
    Cl
    
    
    
    at -78°C. Add Et
    
    
    N (2.5 eq) followed by MsCl (1.2 eq) dropwise. Allow to warm to RT over 2 h.
  • Purification: Wash with water, dry (MgSO

    
    ), and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
    
    • Checkpoint: Product is a pale yellow solid/oil.

      
      H NMR should show the vinylic proton (~7.0 ppm) and the oxetane ring protons.
      
Step 2: Conjugate Addition (The Coupling)
  • Setup: Dissolve the

    
    -amino ester (e.g., H-Ala-OMe, 1.2 eq) in THF.
    
  • Addition: Add 3-(nitromethylene)oxetane (1.0 eq). Stir at RT for 12–24 h.

    • Mechanism:[4][5] The amine attacks the exocyclic double bond. The oxetane ring remains intact due to the mild conditions.

  • Isolation: Concentrate and purify via flash chromatography. This yields the nitro-oxetane intermediate.

Step 3: Nitro Reduction & Protection[2]
  • Reduction: Dissolve the nitro-oxetane in MeOH. Add activated Zn dust (10 eq) and cool to 0°C. Add 1M HCl (or saturated NH

    
    Cl) dropwise. Stir vigorously until the nitro group is consumed (TLC monitoring).
    
    • Critical Note: Avoid hydrogenation (H

      
      /Pd) if possible, as it can sometimes cleave the strained oxetane ring or cause over-reduction depending on the catalyst activity. Zn/HCl is milder for this specific scaffold.
      
  • Fmoc Protection: Adjust pH to ~8.5 with NaHCO

    
    . Add Fmoc-OSu (1.2 eq) dissolved in dioxane. Stir 12 h.
    
  • Final Purification: Acidify to pH 3 (if carboxylic acid) or extract (if ester). Purify the Fmoc-protected oxetane dipeptide isostere.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Oxetanes

Objective: Incorporate the oxetane building block into a peptide chain.

Critical Parameters
  • Resin: Rink Amide or Wang resin.

  • Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DCC if possible to prevent potential acylation side reactions on the oxetane oxygen, though rare).

  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
Workflow Diagram

SPPS_Oxetane Resin Fmoc-Resin Deprotect 20% Piperidine (Fmoc Removal) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling (Fmoc-Oxetane-AA-OH + HATU) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage (95% TFA) Wash2->Cleave End Synthesis Final Oxetane Peptide Cleave->Final

Figure 2: SPPS cycle optimized for oxetane integration.

Protocol Steps
  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).
    • Observation: The oxetane ring is stable to piperidine.

  • Coupling of Oxetane Block:

    • Dissolve Fmoc-Oxetane-Dipeptide (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Add to resin and shake for 2–4 h. (Oxetane amines are less nucleophilic than standard

      
      -amines; extended coupling time is recommended).
      
  • Chain Elongation: Continue standard SPPS for subsequent amino acids.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O for 2–3 h. Precipitate in cold diethyl ether.
    
    • QC: Analyze by RP-HPLC and ESI-MS. The oxetane mass (+56 Da vs. carbonyl, or specific mass of the block) must be verified.

Synthesis of Spiro-Oxetane Amino Acids (3-Aminooxetane-3-carboxylic acid)

Objective: Synthesize the "Oxetane-Glycine" or "Oxetane-Aib" equivalent.

  • Bucherer-Bergs Reaction:

    • Combine 3-oxetanone (1 eq), (NH

      
      )
      
      
      
      CO
      
      
      (3 eq), and KCN (1.5 eq) in Ethanol/Water (1:1).
    • Heat to 60°C for 24 h in a sealed vessel (Caution: Cyanide).

    • The spiro-hydantoin precipitates upon cooling or concentration.

  • Hydrolysis:

    • Treat the hydantoin with 3M NaOH at reflux for 12 h.

    • Note: The 3,3-disubstituted oxetane survives basic reflux.[6]

  • Isolation:

    • Neutralize with HCl to pH 7. The amino acid often precipitates or can be isolated via ion-exchange chromatography.

Analytical Data & Troubleshooting

FeatureObservationTroubleshooting
NMR (

H)
Oxetane protons appear as two doublets (or multiplets) around 4.5–5.0 ppm.If signals are missing, check for ring opening (signals shift to ~3.5 ppm for linear ethers).
Stability Stable in TFA (up to 4h) and Piperidine.Unstable to strong Lewis acids (e.g., BF

OEt

) or HI.
Solubility Oxetane peptides are generally more soluble in water than alkyl analogs.If precipitation occurs during SPPS, use NMP instead of DMF.

References

  • Synthesis and structure of oxetane containing tripeptide motifs. Shipman, M., et al.[7] Chemical Communications, 2014.[7][8] [Link]

  • Solid-Phase Synthesis of Oxetane Modified Peptides. Shipman, M., et al.[7] Organic Letters, 2017.[7] [Link][7]

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Carreira, E. M., et al.[1][7][9][10][11] Angewandte Chemie International Edition, 2010.[7] [Link]

  • Oxetanes in Drug Discovery Campaigns. Bull, J. A., et al.[7] Journal of Medicinal Chemistry, 2023. [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones. Zhang, L., et al. Journal of the American Chemical Society, 2010. [Link]

Sources

Application Note: Quantitative Analysis of 2-Amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid characterized by the presence of a strained four-membered oxetane ring. This structural motif is of increasing interest in medicinal chemistry as it can impart unique conformational constraints and improve physicochemical properties of drug candidates.[1][2] As with any novel compound in the drug development pipeline, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control.

This document provides a comprehensive guide to the analytical strategies and detailed protocols for the quantification of 2-Amino-2-(oxetan-3-yl)acetic acid. The methodologies described herein are based on established principles for the analysis of similar small, polar, and chiral molecules.

Analytical Strategies: Method Selection and Rationale

The choice of an analytical method is contingent upon the sample matrix, required sensitivity, and the specific goals of the analysis. For a polar and chiral compound like 2-Amino-2-(oxetan-3-yl)acetic acid, the following techniques are most suitable:

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices due to its high sensitivity, selectivity, and specificity.[3] It is particularly well-suited for analyzing biological samples where the analyte concentration is low.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): While less sensitive than LC-MS/MS, HPLC with UV or fluorescence detection can be a cost-effective and robust method for quantifying the analyte in simpler matrices, such as bulk drug substances or formulations.[4] Since 2-Amino-2-(oxetan-3-yl)acetic acid lacks a strong chromophore, pre-column derivatization is often necessary to enhance its detectability.[5]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): As 2-Amino-2-(oxetan-3-yl)acetic acid possesses a chiral center, distinguishing between its enantiomers is often a regulatory requirement.[6][7] Chiral HPLC is the most common technique for enantioselective separation and quantification.[8]

Protocol 1: Quantification of 2-Amino-2-(oxetan-3-yl)acetic acid in Plasma using LC-MS/MS

This protocol outlines a "dilute and shoot" LC-MS/MS method, a rapid and straightforward approach for analyzing amino acids in biological fluids.[3]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma Sample Aliquot sp2 Protein Precipitation (e.g., with acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Transfer sp3->sp4 sp5 Dilution sp4->sp5 lc HILIC Chromatography sp5->lc ms Tandem Mass Spectrometry (ESI+, MRM mode) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Concentration Calculation da2->da3

Caption: LC-MS/MS workflow for quantifying 2-Amino-2-(oxetan-3-yl)acetic acid.

Materials and Reagents
  • 2-Amino-2-(oxetan-3-yl)acetic acid reference standard

  • Isotopically labeled internal standard (e.g., D4-2-Amino-2-(oxetan-3-yl)acetic acid)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[9]

  • HILIC column (e.g., 2.1 x 150 mm, 2.7 µm particle size)[9]

Procedure
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a clean tube and dilute with an appropriate volume of the initial mobile phase.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient tailored to retain and elute the polar analyte.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Analysis and Validation

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Validation Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Matrix Effect Within acceptable limits
Recovery Consistent and reproducible

Protocol 2: Chiral Separation of 2-Amino-2-(oxetan-3-yl)acetic acid Enantiomers by HPLC-UV

This protocol describes a method for the separation of the enantiomers of 2-Amino-2-(oxetan-3-yl)acetic acid using a chiral stationary phase. Since the analyte lacks a strong UV chromophore, pre-column derivatization with a UV-active agent like o-phthaldialdehyde (OPA) is employed.[5]

Experimental Workflow

cluster_derivatization Pre-column Derivatization cluster_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis d1 Sample Solution d2 Add OPA/Thiol Reagent d1->d2 d3 Incubation d2->d3 hplc Chiral Stationary Phase (e.g., Cinchona-based zwitterionic) d3->hplc uv UV Detection (e.g., 340 nm) hplc->uv da1 Peak Integration uv->da1 da2 Enantiomeric Excess Calculation da1->da2

Caption: Chiral HPLC workflow with pre-column derivatization.

Materials and Reagents
  • Racemic and enantiomerically pure standards of 2-Amino-2-(oxetan-3-yl)acetic acid

  • o-Phthaldialdehyde (OPA)

  • A thiol (e.g., N-acetyl-L-cysteine)

  • Boric acid buffer

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

Instrumentation
  • HPLC system with a UV detector

  • Chiral stationary phase (CSP), such as a Cinchona alkaloid-based zwitterionic column (e.g., CHIRALPAK® ZWIX)[8]

Procedure
  • Derivatization:

    • Prepare a derivatization reagent by dissolving OPA and the thiol in a boric acid buffer.

    • Mix the sample solution with the derivatization reagent and allow it to react for a specified time (typically 1-2 minutes) at room temperature.[5]

  • HPLC Method:

    • Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate or formate). The exact composition will need to be optimized for the specific chiral column.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 340 nm[5]

    • Injection Volume: 10 µL

Data Analysis

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. The method should be validated for specificity, linearity, accuracy, and precision for each enantiomer.

Parameter Description
Resolution (Rs) A measure of the separation between the two enantiomeric peaks. A value > 1.5 is generally desired.
Selectivity (α) The ratio of the retention factors of the two enantiomers.
Enantiomeric Excess (% ee) Calculated as:
`(

Conclusion

The analytical methods outlined in this application note provide a robust framework for the quantitative analysis of 2-Amino-2-(oxetan-3-yl)acetic acid. The choice between LC-MS/MS and HPLC-UV/FLD will depend on the specific requirements of the study. For enantioselective analysis, chiral HPLC is indispensable. It is crucial to emphasize that these protocols serve as a starting point and will require optimization and validation for the specific application and matrix.

References

  • Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry. [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. [Link]

  • Aladdin Scientific Corporation. (2R)-2-amino-2-(oxetan-3-yl)acetic acid. Labcompare. [Link]

  • Füstös, M. E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1076. [Link]

  • Baig, Q. E. N., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(01), 143-148. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • IntechOpen. (2018). Chiral Separation of Amino Acid Enantiomers. Thin Layer Chromatography. [Link]

  • Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Fu, S., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139. [Link]

  • Cenmed Enterprises. (2S)-2-amino-2-(oxetan-3-yl)acetic acid. [Link]

  • Google Patents. (1975). Process for the preparation of d-(-)-2-amino-2-(p-hydroxyphenyl)-acetic acid.

Sources

Application Note: Protecting Group Strategies for 2-Amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on protecting group strategies for 2-Amino-2-(oxetan-3-yl)acetic acid (also known as Oxetan-3-ylglycine). It is designed for researchers in medicinal chemistry and peptide science, focusing on overcoming the specific stability challenges associated with the oxetane ring during Solid-Phase Peptide Synthesis (SPPS).[1]

Executive Summary

2-Amino-2-(oxetan-3-yl)acetic acid is a high-value building block in drug discovery, serving as a polar, metabolically stable bioisostere for aspartic acid or leucine derivatives. Its incorporation into peptides presents a unique chemoselective challenge: preserving the acid-sensitive oxetane ether linkage while removing temporary protecting groups.

While the oxetane ring is robust against basic conditions (making Fmoc chemistry the superior choice over Boc), it is susceptible to acid-catalyzed ring opening (hydrolysis) during final cleavage. This guide details a self-validating Fmoc/tBu strategy optimized to minimize oxetane degradation, recommending specific resin choices and cleavage cocktails to ensure high fidelity.

Strategic Analysis & Chemical Logic

The Stability Paradox

The oxetane ring is a strained cyclic ether.

  • Base Stability: High. The ring is inert to piperidine, DBU, and other bases used in Fmoc deprotection.

  • Acid Stability: Moderate to Low. Unlike linear ethers, the ring strain (~26 kcal/mol) makes the oxygen atom a kinetic trap for protons. Protonation activates the C-O bond for nucleophilic attack (by water or scavengers), leading to ring opening (diol formation, +18 Da mass shift).

  • Substitution Effect: The 3-substituted oxetane in this amino acid is more stable than 2-substituted variants, but prolonged exposure to high-concentration Trifluoroacetic Acid (TFA) can still trigger hydrolysis.

Protecting Group Selection
Functional GroupRecommended ProtectionRationale

-Amino
Fmoc (Fluorenylmethoxycarbonyl)Removed by base (20% Piperidine). Completely orthogonal to the oxetane stability profile. Boc is not recommended due to the repetitive acid exposure required for deprotection.

-Carboxyl
Resin-bound or Allyl/t-Bu Ester For SPPS, the carboxyl is anchored to the resin. For solution phase, Allyl (Pd-labile) or t-Bu (acid-labile) are used.
Side Chain (Oxetane) None (Unprotected) The oxetane ring does not require derivatization. It serves as its own "masked" polar group. Protection is achieved by environmental control (avoiding strong Lewis acids).
Other Side Chains Acid-Labile (Trt, tBu, Pbf) Standard SPPS side-chain protection.[2] Crucial: Select groups that cleave fast (e.g., Trt) to minimize the total TFA exposure time.

Experimental Protocols

Protocol A: Resin Selection & Loading

Objective: Anchor the first amino acid while enabling a mild cleavage option if necessary.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: 2-CTC allows for the cleavage of the peptide fragment using extremely mild acid (1% TFA/DCM or HFIP/DCM), leaving the side chains (and the oxetane) intact. This provides a safety net if the sequence proves unstable in 95% TFA.

  • Alternative: Rink Amide (for C-terminal amides) is acceptable but commits you to a full TFA cleavage immediately.

Step-by-Step Loading (2-CTC):

  • Swell: Suspend 2-CTC resin (1.0 equiv) in dry DCM for 30 min.

  • Load: Dissolve Fmoc-2-Amino-2-(oxetan-3-yl)acetic acid (1.2 equiv) and DIPEA (4 equiv) in dry DCM. Add to resin.[3][4][5]

  • Incubate: Shake for 2 hours at RT.

  • Cap: Add MeOH (1 mL per gram resin) to cap unreacted chlorides (15 min).

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Protocol B: Peptide Elongation (Fmoc SPPS)

Coupling Conditions: Standard carbodiimide/phosphonium chemistry is compatible.

  • Reagents: DIC/HOBt or HATU/DIPEA.[4][6]

  • Stoichiometry: 3-4 equivalents of amino acid.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: The oxetane is completely stable here.

Protocol C: Cleavage & Global Deprotection (The Critical Step)

Risk: Extended exposure to 95% TFA can cause ring opening (Formation of the 1,3-diol). Optimization: Limit water content and reaction time.

Cocktail "Oxetane-Safe" (Reagent B modified):

  • TFA: 92.5%[7]

  • Triisopropylsilane (TIPS): 2.5% (Scavenger for carbocations)

  • Water: 2.5% (Essential for Pbf removal, but keep low to minimize hydrolysis)

  • DODT: 2.5% (Only if Met/Cys are present; otherwise replace with TFA)

Procedure:

  • Wash: Wash resin thoroughly with DCM to remove all traces of DMF (basic amines reduce cleavage efficiency).

  • Cleave: Add cold cleavage cocktail to the resin.

  • Time: Shake at room temperature for 60 to 90 minutes maximum .

    • Alert: Do not exceed 2 hours. Most protecting groups (Boc, tBu, Trt) cleave within 30-60 mins. Pbf (Arg) may take longer; if Arg is present, accept 90 mins but monitor.

  • Precipitate: Filter resin and precipitate filtrate immediately into cold diethyl ether .

  • Centrifuge/Wash: Spin down, decant, and wash pellet 2x with cold ether to remove residual TFA rapidly.

Quality Control & Troubleshooting

Data Interpretation (LC-MS)

When analyzing the crude peptide, look for the following signals:

  • Target Mass (M): The desired oxetane-containing peptide.

  • Impurity (+18 Da): Corresponds to

    
    . This indicates acid-catalyzed ring opening  (hydrolysis to the diol).
    
    • Cause: Cleavage time too long or TFA too concentrated/wet.

    • Fix: Reduce cleavage time; ensure ether precipitation is performed immediately and cold.

Comparative Stability Data
ConditionOxetane StabilityRecommendation
20% Piperidine / DMFStable (>24 h)Standard Fmoc deprotection is safe.
1% TFA / DCMStable Safe for fragment cleavage from 2-CTC resin.
95% TFA / 2.5% H2OMetastable (< 2 h)Critical Window. Process rapidly.
6M HCl / 100°CUnstable Do not use for acid hydrolysis amino acid analysis.

Visualizing the Workflow

OxetaneStrategy Start Start: Fmoc-2-Amino-2-(oxetan-3-yl)acetic acid ResinChoice Resin Selection Start->ResinChoice CTC 2-Chlorotrityl Resin (Recommended) ResinChoice->CTC Max Safety Rink Rink Amide Resin ResinChoice->Rink Amide C-term Coupling Fmoc SPPS Cycles (Base Deprotection: Safe) CTC->Coupling Rink->Coupling CleavageDecision Cleavage Strategy Coupling->CleavageDecision MildCleavage Mild Acid Cleavage (1% TFA/DCM) CleavageDecision->MildCleavage From 2-CTC StrongCleavage Global Deprotection (95% TFA, <90 min) CleavageDecision->StrongCleavage From Rink or 2-CTC Fragment Protected Peptide Fragment (Oxetane Intact) MildCleavage->Fragment FinalPeptide Final Peptide (Check for +18 Da impurity) StrongCleavage->FinalPeptide Precipitate Cold Ether

Caption: Decision tree for incorporating oxetane amino acids. Green paths indicate the safest routes for preserving the oxetane ring.

References

  • Beadle, J. D., et al. (2017).[1][8] "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters, 19(12), 3303–3306.[8] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic equivalence of gem-dimethyl groups."[9] Angewandte Chemie International Edition, 49(5), 896-900. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Shipman, M. (2018). "Oxetane modified building blocks for peptide synthesis." LJMU Research Online. Link

Sources

Application Note: Solid-Phase Peptide Synthesis with Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of oxetane rings into peptide backbones or side chains represents a high-value strategy in modern medicinal chemistry.[1][2] Acting as a metabolic "gem-dimethyl" surrogate, the oxetane ring reduces lipophilicity (


), improves aqueous solubility, and alters the peptide backbone conformation without the steric bulk of carbocyclic analogs.

However, the high ring strain of the oxetane moiety (~106 kJ/mol) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): acid-catalyzed ring opening . This guide provides a validated methodology for the robust synthesis of oxetane-modified peptides, focusing on preventing acid-mediated degradation during the critical cleavage and deprotection steps.

Scientific Background & Rationale

The Oxetane Advantage

In drug design, 3,3-disubstituted oxetanes are bioisosteres for carbonyls and gem-dimethyl groups.

  • Solubility: The oxetane oxygen functions as a hydrogen bond acceptor, significantly lowering

    
     compared to gem-dimethyl analogs.
    
  • Stability: Unlike carbonyls, oxetanes are resistant to enzymatic hydrolysis and epimerization in vivo.[3]

  • Conformation: When incorporated into the backbone (e.g., oxetane amino acids), they induce specific turn conformations, potentially locking bioactive geometries.[4]

The Stability Paradox

The central challenge in SPPS is the susceptibility of the oxetane ether linkage to acid-catalyzed hydrolysis or polymerization.

  • Mechanism: Strong acids (TFA) protonate the oxetane oxygen. The resulting oxonium ion is highly electrophilic and susceptible to nucleophilic attack (by water or scavengers), leading to ring opening.

  • The "Safety" Window: Research by Carreira and Shipman has demonstrated that 3-aminooxetanes (backbone modified) are surprisingly stable to TFA. This is likely because the amino group is also protonated (

    
    ), creating an electrostatic repulsion that discourages further protonation of the adjacent oxetane oxygen. Conversely, oxetane side chains  (lacking the proximal ammonium) are more vulnerable and require stricter temperature control.
    

Strategic Planning: Resin & Linker Selection[5]

Selecting the correct resin is the first line of defense.

Resin TypeCleavage ConditionRisk to OxetaneRecommendation
2-Chlorotrityl Chloride (2-CTC) 1% TFA in DCMLow Preferred. Allows cleavage of fully protected peptide fragments. Ideal for convergent synthesis.
Sieber Amide 1-2% TFA in DCMLow Preferred for C-terminal amides where side-chain protection must be retained.
Rink Amide / Wang 95% TFAHigh Use with Caution. Only permissible if the oxetane position is flanked by basic amines (backbone) and temperature is strictly controlled (0°C).

Experimental Protocols

Protocol A: Coupling of Oxetane Building Blocks

Oxetane amino acids (especially 3,3-disubstituted) are sterically hindered. Standard carbodiimide couplings (DIC/Oxyma) are often insufficient.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Swelling: Swell resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: Dissolve Fmoc-Oxetane-AA-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF. Add DIEA (6.0 equiv). Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature for 2–4 hours .

    • Optimization: For extremely hindered residues (e.g., adjacent to Proline or N-methylated AAs), perform a double coupling (2 x 2 hours).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If incomplete, cap with acetic anhydride/pyridine to prevent deletion sequences.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Oxetanes are completely stable to basic conditions.

Protocol B: The "Cold Cleavage" Technique (Critical)

This protocol is designed to minimize ring opening during global deprotection.

Cocktail Formulation (Reagent B modified):

  • TFA (Trifluoroacetic acid): 95%

  • TIS (Triisopropylsilane): 2.5%

  • H2O (Water): 2.5%

  • Note: Avoid Dithiothreitol (DTT) or highly nucleophilic scavengers if possible, as they can attack the protonated oxetane.

Step-by-Step Procedure:

  • Preparation: Pre-chill the cleavage cocktail to 0°C (ice bath).

  • Resin Wash: Wash the final peptide-resin with DCM (3x) and dry under nitrogen.

  • Addition: Add the cold cleavage cocktail to the resin.

  • Reaction:

    • 0–15 mins: Shake at 0°C .

    • 15–60 mins: Allow to warm naturally to Room Temperature (20–22°C) .

    • Warning: Do NOT exceed 90 minutes. Prolonged exposure to 95% TFA significantly increases the rate of ring opening (hydrolysis).

  • Precipitation: Filter the resin directly into cold (-20°C) diethyl ether .

  • Workup: Centrifuge, decant ether, and wash the pellet 2x with cold ether. Dissolve immediately in 50% Acetonitrile/Water and lyophilize. Do not let the peptide sit in acidic solution.

Visualization: Stability & Workflow Logic

Diagram 1: Oxetane SPPS Decision Matrix

This flowchart guides the chemist through the critical decision points to ensure oxetane survival.

Oxetane_SPPS_Workflow Start Start: Oxetane Peptide Synthesis Resin_Choice Select Resin Strategy Start->Resin_Choice Decision_Type Is the Oxetane on the Backbone or Sidechain? Resin_Choice->Decision_Type Backbone Backbone (3-Aminooxetane) Decision_Type->Backbone Protonation protects ring Sidechain Sidechain (e.g., Oxetanyl-Gly) Decision_Type->Sidechain More sensitive Decision_Protect Are other side-chains acid labile (e.g., Boc, tBu)? Backbone->Decision_Protect Route_CTC Route A: 2-CTC Resin Cleave with 1% TFA Sidechain->Route_CTC Mandatory Decision_Protect->Route_CTC No (or convergent strategy) Route_Rink Route B: Rink Amide Cleave with 95% TFA Decision_Protect->Route_Rink Yes (Global Deprotection) Safe_Cleavage Safe: Ring Intact (Fragment Condensation) Route_CTC->Safe_Cleavage Risky_Cleavage Critical Control: 0°C, Max 60 mins Route_Rink->Risky_Cleavage Result Purify & Lyophilize (Avoid acidic storage) Safe_Cleavage->Result Risky_Cleavage->Result

Caption: Decision matrix for resin selection and cleavage conditions. Note that side-chain oxetanes generally require milder cleavage conditions (Route A) compared to backbone oxetanes.

Quality Control & Troubleshooting

Mass Spectrometry Forensics

When analyzing the crude peptide, look for specific mass shifts indicating degradation.

Observation (LCMS)DiagnosisCause
[M+18] Hydrolysis Ring opening by water. Caused by prolonged TFA exposure or high temperature.
[M+n] Polymerization Ring opening followed by intermolecular attack. High concentration during cleavage.
Broad Peak Shape Racemization Over-activation during coupling (HATU > 4 hrs).
Troubleshooting Table
IssueCorrective Action
Incomplete Coupling Switch to COMU/Oxyma ; Increase temperature to 40°C (Oxetanes are heat stable in base, just not acid).
Ring Opening (Hydrolysis) Reduce cleavage time to 30 mins. Ensure cocktail is at 0°C. Switch to 2-CTC resin and use 1% TFA.
Low Solubility Oxetanes improve solubility, but if the sequence is hydrophobic, use a "Magic Mixture" (DCM/DMF/NMP) for coupling.

References

  • Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry. [Link] Key Insight: Establishes the stability of 3-aminooxetanes in 95% TFA and details the synthesis of Fmoc-dipeptide building blocks.

  • Carreira, E. M., et al. (2014).[5] Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link] Key Insight: Foundational work on the physicochemical properties of oxetanes and their utility as amide bioisosteres.[2]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link] Key Insight: Comprehensive review of oxetane stability, metabolic profile, and structural advantages.

  • Beadle, J. D., et al. (2017).[6] Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link] Key Insight: Protocols for generating Fmoc-protected oxetane dipeptides to bypass difficult on-resin couplings.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists working with 2-Amino-2-(oxetan-3-yl)acetic acid (also known as 3-Oxetanylglycine ).

Ticket ID: OX-GLY-001

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Side Reactions & Stability Protocols

Executive Summary & Critical Directive

The Central Tension: The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid is a battle between the thermodynamic stability of the hydantoin/nitrile intermediates and the kinetic fragility of the oxetane ring.

The Golden Rule: The oxetane ring is acid-labile but base-stable. Standard amino acid protocols (e.g., 6M HCl reflux for hydrolysis) will destroy your molecule, resulting in 1,3-diols or polymeric sludge. You must strictly adhere to basic hydrolysis protocols (e.g., Ba(OH)₂, LiOH) or enzymatic routes.

Diagnostic Visualizer: The "Danger Zone" Pathway

The following diagram illustrates the critical divergence point where most syntheses fail. Use this to diagnose where your mass balance is being lost.

OxetanePathways Start Oxetan-3-one Hydantoin Hydantoin Intermediate Start->Hydantoin Bucherer-Bergs (NH4)2CO3, KCN Polymer Side Product B: Polyether Oligomers Start->Polymer Lewis Acid Contamination Target Target: 3-Oxetanylglycine Hydantoin->Target SAFE ROUTE: Ba(OH)2 or NaOH Reflux Diol Side Product A: Ring-Opened Diol (M+18) Hydantoin->Diol CRITICAL FAILURE: Acid Hydrolysis (HCl) Protonation of Ether O Lactone Side Product C: Isomerized Lactone Target->Lactone Acidic Workup (pH < 3)

Figure 1: Mechanistic divergence in oxetanylglycine synthesis. The red paths indicate acid-catalyzed failure modes.

Troubleshooting Guide: Phase-Specific Issues

Phase A: Formation of the Hydantoin (Bucherer-Bergs)

Context: Reaction of oxetan-3-one with KCN/(NH₄)₂CO₃.

SymptomProbable CauseCorrective Action
Low Yield / Polymerization Exothermic Polymerization: Oxetan-3-one is prone to cationic polymerization if local heating occurs or if Lewis acidic impurities are present.Protocol Adjustment: 1. Pre-cool reagents to 0°C before mixing.2. Add KCN last as a solution, dropwise.3. Ensure reaction pH stays >8 (ammonium carbonate acts as a buffer).[1]
Incomplete Conversion Reversible Imine Formation: The initial imine formation is an equilibrium process.Optimization: Use a sealed tube (pressure vessel) at 50–60°C to prevent ammonia loss, pushing the equilibrium toward the hydantoin.
Dark/Tarred Mixture Cyanide Decomposition: Oxidation of cyanide or oxetanone degradation.Inert Atmosphere: Run the reaction strictly under Argon/Nitrogen. De-gas solvents to prevent oxidative radical pathways.
Phase B: Hydrolysis to the Free Amino Acid

Context: Opening the hydantoin ring to yield the amino acid.

Q: I used 6M HCl at reflux (standard protein hydrolysis) and my product disappeared. NMR shows a mess. What happened? A: You triggered acid-catalyzed ring opening . The oxetane oxygen protonates, making the C-O bond highly electrophilic. Water attacks the C2/C4 position, cleaving the ring to form a 1,3-diol derivative.

  • Fix: Switch to Barium Hydroxide [Ba(OH)₂•8H₂O] .

    • Protocol: Suspend hydantoin in water with 3-4 equivalents of Ba(OH)₂. Reflux (100°C) for 12-24h. The basic conditions protect the oxetane ring.[2]

    • Workup: Precipitate Barium as BaCO₃ by bubbling CO₂ or adding stoichiometric (NH₄)₂CO₃, then filter.

Q: I see a mass shift of +18 Da in LCMS. Is this the hydrate? A: No. This is likely the ring-opened diol (hydrolysis product). Once formed, the ring cannot be closed back to the oxetane. You must discard the batch and restart using basic hydrolysis.

Phase C: Workup & Isolation

Q: During acidification to isolate the zwitterion, I lost the product. A: If you acidify below pH 3, you risk Lactone Isomerization or acid degradation.

  • Mechanism: The carboxylic acid moiety, once protonated, can act as an internal nucleophile (or simply protonate the ring oxygen), leading to rearrangement into a lactone (e.g., 5-membered lactone if structurally possible via rearrangement, though less common for 3-substituted than 2-substituted).

  • Fix: Use Ion Exchange Chromatography (Dowex 50W in NH₄⁺ form) rather than strong acid precipitation. Elute with dilute ammonia. Lyophilize immediately.

FAQ: Advanced Mechanistic Insights

Q1: Why is the oxetane ring stable to base but not acid?

Tech Note: The strain energy of an oxetane ring is ~106 kJ/mol.

  • Acid: The ether oxygen is basic.[2] Protonation creates a good leaving group (an alcohol), significantly lowering the activation energy for nucleophilic attack (SN2 or SN1-like) by water or halides.

  • Base: The ether oxygen cannot be deprotonated. Hydroxide ions are poor nucleophiles for opening ethers because the leaving group would be an alkoxide (O⁻), which is thermodynamically unfavorable in this strained system without Lewis acid activation.

Q2: Can I use the Strecker Synthesis (Amine + CN⁻) instead?

Tech Note: Yes, but the hydrolysis of the resulting alpha-amino nitrile is notoriously difficult. Nitriles often require harsher hydrolysis conditions (concentrated H₂SO₄ or NaOH/H₂O₂) than hydantoins.

  • Recommendation: The Bucherer-Bergs route is preferred because the hydantoin intermediate is crystalline and purifiable, and its hydrolysis (though requiring heat) can be done in strictly basic media (Ba(OH)₂), which is safer for the oxetane.

Q3: Is racemization a concern?

Tech Note: Yes. The alpha-proton is acidic due to the electron-withdrawing nature of the nitrile/carboxyl group and the inductive effect of the oxetane oxygen.

  • Risk Factor: If you are attempting an asymmetric synthesis (e.g., using chiral sulfinimines), exposure to strong base for extended periods can racemize the center.

  • Mitigation: If chiral purity is required, perform the resolution after synthesis (e.g., enzymatic resolution of the N-acetyl derivative) or use mild enzymatic hydrolysis of the hydantoin (Hydantoinase enzymes).

Validated Synthetic Protocol (The "Carreira/Wuitschik" Standard)

This protocol is adapted from the authoritative works of the Carreira group, optimized for stability.

  • Hydantoin Formation:

    • Mix Oxetan-3-one (1.0 eq), (NH₄)₂CO₃ (3.0 eq), and KCN (1.5 eq) in Ethanol/Water (1:1).

    • Heat to 60°C in a sealed vessel for 12h.

    • Cool, concentrate to remove EtOH, and acidify carefully to pH 5-6 to precipitate the hydantoin.

  • Hydrolysis (The Critical Step):

    • Suspend Hydantoin in H₂O.

    • Add Ba(OH)₂•8H₂O (3.0 eq).

    • Reflux (100°C) for 16h.

    • Check: Monitor by NMR (disappearance of hydantoin peak).

  • Workup:

    • Add (NH₄)₂CO₃ (solid) until no further precipitate forms (removes Ba²⁺).

    • Filter through Celite.

    • Concentrate filtrate.[3]

    • Purification: Dowex 50W-X8 resin. Load at neutral pH, wash with water, elute with 1M NH₄OH.

References & Authority

  • Wuitschik, G., et al. (2010).[4][5] "Oxetanes as Promising Modules in Drug Discovery."[2][3][6] Angewandte Chemie International Edition, 49(48), 9052–9067.[5]

    • Key Insight: Defines the stability profile of 3,3-disubstituted and 3-monosubstituted oxetanes.

  • Burkhard, J. A., et al. (2010).[4][5] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Journal of Organic Chemistry.

    • Key Insight: Detailed protocols for the Bucherer-Bergs reaction on oxetan-3-one.

  • Wuitschik, G., et al. (2006).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.

    • Key Insight: Establishes the "Carreira Protocol" for basic hydrolysis using Ba(OH)₂ to preserve the ring.

  • Duncton, M. A. J. (2011). "Minireview: Recent Applications of Oxetanes in Medicinal Chemistry." MedChemComm.

    • Key Insight: Reviews side reactions including polymerization and acid sensitivity.

Sources

Optimizing coupling conditions for oxetane amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing coupling conditions for oxetane amino acids in peptide synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Oxetane Application Guide. Oxetane amino acids (OxAAs) are powerful bioisosteres for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility. However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) presents a unique tension: the oxetane ring is sterically demanding (hindering coupling) and acid-sensitive (risking degradation during cleavage).

This guide provides optimized protocols to navigate these competing challenges, grounded in the methodologies established by the Shipman, Carreira, and Bull groups.

🏗️ Module 1: Strategic Planning & Building Blocks

The "Dipeptide Unit" Strategy Critical Insight: Direct coupling of an incoming Fmoc-amino acid onto a resin-bound 3-aminooxetane (backbone modification) is notoriously difficult due to the deactivated, sterically hindered nucleophile. Recommendation: Do not attempt to build the oxetane junction on-resin. Instead, synthesize an Fmoc-Dipeptide building block (containing the oxetane) in solution, then couple this entire unit to the resin.[1]

Decision Matrix: Selecting Your Approach

CouplingStrategy Start START: Select Oxetane Type TypeA Side-Chain Oxetane (e.g., Oxetanyl-Alanine) Start->TypeA TypeB Backbone Oxetane (e.g., 3-Aminooxetane) Start->TypeB DecisionA Is the position sterically crowded? TypeA->DecisionA DecisionB Direct On-Resin Coupling Possible? TypeB->DecisionB SolA Standard SPPS (DIC/Oxyma) DecisionA->SolA No (Linear) SolB High-Power Coupling (HATU/HOAt or COMU) DecisionA->SolB Yes (Adjacent Bulk) DecisionB->SolB If unavoidable (Expect low yield) SolC CRITICAL PATH: Pre-formed Dipeptide Block DecisionB->SolC Recommended

Figure 1: Decision matrix for selecting coupling strategies based on oxetane topology. Backbone modifications almost always require pre-formed dipeptide blocks.

🧪 Module 2: Coupling Protocols

Protocol A: Coupling Pre-Formed Oxetane Dipeptides

Best for: Backbone modifications (e.g., replacing the peptide bond with an oxetane ring). Mechanism: 3,3-disubstituted oxetanes impose significant steric bulk. Standard carbodiimides (DIC) often fail to drive the reaction to completion.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Stoichiometry: Use 2.0 eq of the Fmoc-Oxetane-Dipeptide building block relative to resin loading.

  • Activation: Dissolve the building block and 1.9 eq HATU in DMF.

  • Base Addition: Add 6.0 eq DIPEA . Note: Higher base concentration is required to ensure rapid activation and overcome steric barriers.

  • Coupling Time: Shake at room temperature for 2–4 hours .

  • Monitoring: Perform a micro-cleavage and HPLC check. Colorimetric tests (Kaiser) may be unreliable due to the bulk of the previous residue.

  • Double Coupling: If <95% conversion, repeat with fresh reagents.

Protocol B: Direct Coupling (Side-Chain Oxetanes)

Best for: Oxetanyl-glycine or Oxetanyl-alanine derivatives where the amine is not on the ring. Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

Step-by-Step:

  • Stoichiometry: 3.0 eq Amino Acid, 3.0 eq DIC, 3.0 eq Oxyma.

  • Pre-activation: 2 minutes in DMF.

  • Coupling: 60 minutes at Room Temperature.

  • Warning: Avoid heating >40°C. While oxetanes are thermally stable, the combination of heat and basic activators increases the risk of side reactions.

⚠️ Module 3: Cleavage & Acid Stability (The Danger Zone)

The most common failure mode is acid-catalyzed ring opening during TFA cleavage. The oxetane oxygen can be protonated, making the C-O bond susceptible to nucleophilic attack by water or scavengers.

The Mechanism of Failure

RingOpening Step1 Intact Oxetane (Strained Ether) Step2 Protonation (TFA) Oxonium Ion Step1->Step2 + H+ Step3 Nucleophilic Attack (H2O/Scavengers) Step2->Step3 Slow Step Step4 Ring Opening (Diol/Polymer) Step3->Step4 Irreversible

Figure 2: Pathway of acid-catalyzed oxetane degradation. 3,3-disubstitution kinetically slows Step 3, allowing survival in TFA.

The "Cold & Fast" Cleavage Protocol

Use this protocol for all oxetane-containing peptides to minimize ring opening.

ParameterStandard SPPSOxetane Optimized
Cocktail 95% TFA / 2.5% TIS / 2.5% H2O95% TFA / 2.5% TIS / 2.5% H2O
Temperature Room Temp (25°C)Ice Bath (0°C) -> 4°C
Duration 2–4 Hours30–60 Minutes (Max)
Precipitation Cold EtherCold Ether (Immediate)

Key Constraints:

  • Strict Water Control: Ensure the "2.5% H2O" is accurate. Excess water increases the rate of hydrolysis (Step 3 in Fig 2).

  • Avoid Dithiothreitol (DTT): Thiols are strong nucleophiles that can open the ring. Use TIS (Triisopropylsilane) as the primary scavenger.

  • 3,3-Disubstitution Factor: If your oxetane is 3,3-disubstituted (e.g., 3-amino-3-carboxyoxetane), it is significantly more stable and may tolerate up to 2 hours at RT. Mono-substituted oxetanes require strict 0°C handling.

🔧 Troubleshooting & FAQs

Q1: My mass spectrum shows a peak at [M+18]. What happened?

Diagnosis: Hydrolysis of the oxetane ring.[3] Cause: The ring opened during TFA cleavage, adding a water molecule (+18 Da) to form a 1,3-diol. Fix:

  • Reduce cleavage time.

  • Perform cleavage at 0°C.

  • Ensure your oxetane building block is 3,3-disubstituted (the gem-disubstitution effect protects the ring from nucleophilic attack).

Q2: Coupling yields are consistently low (<50%) for my backbone oxetane.

Diagnosis: Steric hindrance.[2] The 3-aminooxetane amine is a poor nucleophile. Fix:

  • Switch Strategy: Stop trying to couple to the oxetane on-resin. Synthesize the Fmoc-AA-Oxetane-AA-OH trimer or dimer in solution first.

  • Reagent Swap: If you must couple on-resin, switch from DIC/Oxyma to HATU/HOAt (1.9 eq) + DIPEA (6 eq).

  • Double Couple: Perform two rounds of coupling: 2 hours, then fresh reagents for 12 hours.

Q3: Can I use microwave-assisted synthesis?

Answer: Proceed with extreme caution. While microwave irradiation improves coupling of hindered amines, the thermal energy can accelerate ring opening or polymerization if the resin is slightly acidic.

  • Safe Zone: Max 40°C, max 10 minutes.

  • Preferred: Room temperature with longer reaction times (overnight) is safer for the oxetane ring integrity.

Q4: Which protecting groups are compatible?

Answer:

  • Fmoc: Fully compatible (base stable).

  • Boc: Incompatible. The repetitive TFA treatments required to remove Boc groups will destroy the oxetane ring long before the peptide is finished.

  • Side Chains: Use acid-labile side chains (tBu, Trt) that cleave fast. Avoid Arg(Pbf) if possible, as it requires long TFA exposure; Arg(Pmc) is faster but less standard.

📚 References

  • Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Royal Society of Chemistry.[3]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Beadle, J. D., et al. (2013). Synthesis and stability of oxetane amino acids. Organic Letters.

Sources

Troubleshooting low yields in Horner-Wadsworth-Emmons reaction for oxetane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers utilizing the Horner-Wadsworth-Emmons (HWE) reaction in the synthesis of oxetanes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you overcome challenges and optimize your reaction yields. Oxetanes are valuable structural motifs in medicinal chemistry, acting as metabolically stable isosteres for gem-dimethyl and carbonyl groups.[1][2] However, their synthesis via the HWE reaction can be challenging due to the inherent strain of the four-membered ring system.[3] This resource aims to elucidate the causal factors behind common experimental hurdles and provide robust, validated protocols to enhance your synthetic success.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific issues that can arise during the HWE reaction for oxetane synthesis, offering step-by-step guidance to diagnose and resolve them.

Problem 1: Low or No Conversion of the Oxetane Ketone

A lack of conversion is a frequent issue, often stemming from insufficient reactivity of the phosphonate carbanion or steric hindrance around the carbonyl group of the oxetane.

Possible Causes & Solutions:

  • Insufficiently Nucleophilic Carbanion: The phosphonate-stabilized carbanion, while more nucleophilic than its Wittig counterpart, may still struggle to react with hindered or less reactive ketones.[4]

    • Solution 1: Choice of Base. The strength of the base used to deprotonate the phosphonate ester is critical. For less acidic phosphonates, a stronger base is required to generate a sufficient concentration of the carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).[5][6] For base-sensitive substrates, milder conditions like the Masamune-Roush protocol (LiCl and a tertiary amine) can be effective.[7]

    • Solution 2: Phosphonate Reagent Structure. The nature of the R group on the phosphonate influences its acidity and nucleophilicity. Electron-withdrawing groups increase the acidity of the α-proton, facilitating deprotonation, but can decrease the nucleophilicity of the resulting carbanion.[4] Consider a phosphonate with less electron-withdrawing character if reactivity is an issue.

  • Steric Hindrance: The bulky nature of the phosphonate reagent and substitution on the oxetane ring can impede the approach to the carbonyl group.[4][8]

    • Solution 1: Modify Reaction Temperature. Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers.[4] However, be mindful that higher temperatures can also lead to side reactions.

    • Solution 2: Smaller Phosphonate Esters. Using phosphonates with smaller ester groups (e.g., dimethyl vs. diethyl) can reduce steric bulk.

  • Poor Reagent Quality:

    • Solution: Reagent Purity. Ensure the phosphonate reagent, ketone, and solvent are pure and anhydrous. Moisture will quench the carbanion.

Problem 2: Formation of Undesired Side Products

The appearance of unexpected products often points to competing reaction pathways.

Possible Causes & Solutions:

  • Epoxidation (Corey-Chaykovsky type reaction): In some cases, instead of olefination, the phosphonate ylide may act as a nucleophile to form an epoxide, especially with ketones.[1]

    • Solution: Reaction Conditions. This side reaction can sometimes be suppressed by carefully controlling the reaction temperature and the choice of base and solvent.

  • Ring Opening of the Oxetane: The strained oxetane ring can be susceptible to cleavage under harsh reaction conditions.[1]

    • Solution: Milder Conditions. Employ milder bases and lower reaction temperatures. The use of LiCl with a weaker base can be beneficial for sensitive substrates.[7]

  • (Z)-Isomer Formation: While the HWE reaction typically favors the formation of (E)-alkenes, the stereoselectivity can be influenced by reaction conditions.[4][6]

    • Solution: Still-Gennari Modification. To favor the (Z)-alkene, use phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with strong, non-coordinating bases like KHMDS with 18-crown-6 in THF at low temperatures.[9]

Problem 3: Difficulty in Product Isolation and Purification

The water-soluble nature of the phosphate byproduct is a key advantage of the HWE reaction, but challenges can still arise.[4][5]

Possible Causes & Solutions:

  • Emulsion during Aqueous Workup:

    • Solution: Brine Wash. Washing the organic layer with saturated aqueous sodium chloride (brine) can help to break up emulsions.

  • Co-elution with Starting Materials or Byproducts during Chromatography:

    • Solution 1: Optimize Chromatographic Conditions. Experiment with different solvent systems and stationary phases.

    • Solution 2: Recrystallization. If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which phosphonate reagent is best for my oxetane ketone?

The optimal phosphonate reagent depends on the desired stereochemistry and the reactivity of your oxetane ketone. For the synthesis of the thermodynamically favored (E)-alkene, a standard trialkyl phosphonoacetate is a good starting point.[4] If steric hindrance is a concern, consider a phosphonate with smaller alkyl groups. For the synthesis of (Z)-alkenes, the Still-Gennari modification using a phosphonate with electron-withdrawing groups is recommended.[9]

Q2: What are the ideal reaction conditions (base, solvent, temperature) for the HWE reaction with sensitive oxetane substrates?

For sensitive substrates prone to ring-opening, milder reaction conditions are crucial.[1]

  • Base: Consider using weaker bases like triethylamine in the presence of LiCl (Masamune-Roush conditions) or potassium carbonate.[7]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are commonly used.[5]

  • Temperature: Running the reaction at lower temperatures (-78 °C to 0 °C) can help to minimize side reactions.[4]

Q3: How can I minimize steric hindrance effects when reacting a substituted oxetane ketone?

Steric hindrance can significantly lower reaction rates and yields.[4][8]

  • Reagent Choice: Use a less bulky phosphonate reagent (e.g., dimethyl phosphonate).

  • Reaction Conditions: Higher reaction temperatures can sometimes overcome the activation barrier, but this must be balanced against substrate stability.[4]

  • Alternative Catalysis: In some cases, Lewis acid catalysis may enhance the electrophilicity of the carbonyl group, facilitating the reaction.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with an Oxetane Ketone

This protocol provides a starting point and may require optimization for specific substrates.

1. Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate ester (1.1 eq.) to a flame-dried flask containing anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Slowly add a strong base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil) in portions. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.[9]

2. Reaction with the Oxetane Ketone: a. Cool the solution of the phosphonate carbanion to 0 °C. b. Add a solution of the oxetane ketone (1.0 eq.) in anhydrous THF dropwise. c. Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride.[9] b. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on HWE Reaction Yield and Stereoselectivity

EntryBaseSolventTemperature (°C)Yield (%)E/Z Ratio
1NaHTHF257595:5
2KOtBuTHF08290:10
3LDATHF-786585:15
4LiCl, DBUCH₃CN2570>98:2

Note: Data are representative and will vary depending on the specific substrates.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Ketone Ketone Oxetane Ketone Alkene Exo-alkene Oxetane Oxaphosphetane->Alkene Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: The three key steps of the Horner-Wadsworth-Emmons reaction.

Troubleshooting Workflow for Low HWE Reaction Yields

Troubleshooting_Workflow start Low Yield check_conversion Check Conversion (TLC, NMR) start->check_conversion no_conversion No Conversion check_conversion->no_conversion None low_conversion Low Conversion check_conversion->low_conversion Partial check_reagents Verify Reagent Quality & Purity no_conversion->check_reagents Yes check_side_products Analyze for Side Products low_conversion->check_side_products Yes stronger_base Use Stronger Base check_reagents->stronger_base Reagents OK higher_temp Increase Temperature stronger_base->higher_temp No Improvement ring_opening Ring Opening? check_side_products->ring_opening Yes steric_hindrance Steric Hindrance? check_side_products->steric_hindrance No milder_conditions Use Milder Conditions ring_opening->milder_conditions smaller_phosphonate Use Smaller Phosphonate steric_hindrance->smaller_phosphonate

Caption: A decision tree for troubleshooting low yields in HWE reactions.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Hashmi, A. S. K., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Wuts, P. G. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12134–12213. [Link]

  • Zhu, C., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). YouTube. [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 16(19), 2206-2239. [Link]

  • Tokyo University of Science. (2024, December 6). Breakthrough in HWE reaction offers pathway for anti-cancer drug development. News-Medical.net. [Link]

  • Samala, R., Patro, B., Basu, M. K., & Khagga, M. (2014). Optimization of the HWE reaction conditions. ResearchGate. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Martínez-Alvarez, R., et al. (2018). Optimization of reaction conditions for the synthesis of 1. ResearchGate. [Link]

  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons reaction. (2017, March 23). SlideShare. [Link]

  • (PDF) Synthesis and Reactions of Stabilized Phosphorus Ylides. (n.d.). Academia.edu. [Link]

  • A Quantum Chemical Exploration of the Horner-Wadsworth-Emmons Reaction. (n.d.). Ghent University. [Link]

  • Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. (2023, December 5). Organic Chemistry Research. [Link]

  • Ghadwal, R. S. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Dalton Transactions, 49(34), 11779-11787. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). ACS Publications. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). PMC. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journals. [Link]

  • Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2239. [Link]

Sources

Technical Support Center: Improving Peptide Metabolic Stability with Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of oxetane-containing amino acids to enhance the metabolic stability of therapeutic peptides. The content is structured to follow a typical experimental workflow, from synthesis to in vitro evaluation, ensuring you have practical, scientifically-grounded solutions at every step.

Part 1: Foundational Concepts & Strategic Considerations

Before troubleshooting specific experimental issues, it is crucial to understand why and how oxetane amino acids are used. Peptides often suffer from rapid degradation in vivo by proteases, limiting their therapeutic potential.[1][2][3] Oxetane amino acids offer a solution by replacing a standard peptide bond with a non-hydrolyzable oxetanylamine fragment, effectively creating a "protease-proof" linkage at the site of modification.[4][5]

Mechanism of Protease Resistance

Proteases, such as serine or metalloproteases, catalyze the hydrolysis of the peptide (amide) bond. This process involves a nucleophilic attack on the backbone carbonyl carbon.[6] By replacing this carbonyl with a strained, three-dimensional oxetane ring, the primary site of enzymatic attack is removed.[4][5][7] This modification sterically hinders the enzyme's active site and lacks the necessary chemical groups for cleavage, conferring significant resistance to proteolysis.[4]

G cluster_0 Standard Peptide Degradation cluster_1 Oxetane-Modified Peptide Interaction P1 Protease S1 Peptide Substrate (with scissile amide bond) P1->S1 Binds I1 Enzyme-Substrate Complex T1 Tetrahedral Intermediate (Hydrolysis) I1->T1 Catalysis Pr1 Cleaved Peptide Fragments T1->Pr1 Bond Cleavage P2 Protease S2 Oxetane-Modified Peptide (Oxetanylamine Linkage) P2->S2 Attempts to bind I2 Steric Hindrance (No effective binding) Pr2 Intact Peptide (Metabolically Stable) I2->Pr2 Resistance to Cleavage G start Start SPPS resin Resin Preparation start->resin deprotect Fmoc Deprotection (e.g., Piperidine/DMF) resin->deprotect couple Amino Acid Coupling (Standard AA) deprotect->couple If standard AA oxetane_couple Oxetane Dipeptide Building Block Coupling deprotect->oxetane_couple If Oxetane AA wash Wash Step couple->wash oxetane_couple->wash wash->deprotect Repeat for next cycle cleave Cleavage & Global Deprotection (e.g., TFA) wash->cleave Final Cycle purify RP-HPLC Purification cleave->purify analyze LC-MS Analysis purify->analyze end Pure Peptide analyze->end

Caption: General workflow for SPPS and purification of OMPs.

Q: I'm experiencing low coupling efficiency when adding the oxetane dipeptide building block. What's going wrong?

A: Low coupling efficiency with these specialized building blocks is a common hurdle. The root cause is often related to steric hindrance from the bulky oxetane ring and adjacent protecting groups.

  • Causality: Standard coupling reagents like HBTU/HATU might be insufficient to overcome the activation energy barrier for these sterically demanding couplings. Furthermore, aggregation of the growing peptide chain on the resin can physically block access to the N-terminus. [8][9]* Troubleshooting Steps:

    • Switch to a Stronger Coupling Reagent: Use a more potent activator such as COMU or HDMA, which are known to be more effective for hindered couplings.

    • Extend Coupling Time & Double Couple: Increase the reaction time from the standard 1-2 hours to 4-6 hours. If a test cleavage and LC-MS analysis still show a significant amount of unreacted N-terminus (deletion sequence), perform a second coupling (a "double couple") with fresh reagent before proceeding to the next deprotection step.

    • Incorporate "Difficult Sequence" Protocols: If your peptide is hydrophobic, aggregation is a likely contributor. [8]Consider switching to a more polar solvent like NMP instead of DMF or adding chaotropic agents like a low percentage of DMSO to the coupling solution to disrupt secondary structures. [10] Q: My RP-HPLC purification is challenging. The OMP has a strange peak shape (tailing/broadening) or co-elutes with impurities.

A: The introduction of an oxetane can alter a peptide's physicochemical properties, impacting its chromatographic behavior.

  • Causality: The oxetane motif can increase polarity and may interact differently with the C18 stationary phase compared to a standard peptide backbone. [4]Peak tailing often suggests secondary interactions with residual silanols on the silica support, while co-elution points to insufficient resolution. [11][12]* Troubleshooting Steps:

    • Optimize the Ion-Pairing Agent: Ensure you are using at least 0.1% Trifluoroacetic Acid (TFA) in your mobile phases. For stubborn peak tailing, consider a stronger ion-pairing agent like Heptafluorobutyric Acid (HFBA), which can improve peak shape for some modified peptides. [11] 2. Shallow the Gradient: Improve the separation of closely eluting species by decreasing the gradient slope (e.g., from 1%/min to 0.5%/min of acetonitrile). This gives the molecules more time to interact with the stationary phase, enhancing resolution. [11] 3. Change Column Chemistry: If a C18 column fails, try a different stationary phase. A C4 column is often better for larger or more hydrophobic peptides, while a Phenyl-Hexyl phase can offer different selectivity due to pi-pi interactions. [11][12] 4. Consider Orthogonal Purification: For very complex mixtures, a two-step purification strategy can be highly effective. Use a primary purification by RP-HPLC at low pH (with TFA) followed by a second RP-HPLC step at a neutral or high pH (e.g., with ammonium bicarbonate or ammonium hydroxide) or use an orthogonal method like Ion-Exchange Chromatography (IEX). [11][13]

Workflow 2: In Vitro Metabolic Stability Assays

The most common method to assess metabolic stability is to incubate the peptide with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. [14][15] Q: My metabolic stability results from the liver microsomal assay are inconsistent. The calculated half-life varies significantly between experiments.

A: Reproducibility is key in these assays. Variability often stems from subtle inconsistencies in the experimental setup.

  • Causality: The enzymatic activity of microsomes is highly sensitive to handling, storage, and incubation conditions. [16][17]Inconsistent initiation of the reaction or inefficient quenching can also introduce significant error.

  • Troubleshooting Steps:

    • Standardize Microsome Handling: Always thaw microsomes rapidly in a 37°C water bath immediately before use and keep them on ice afterward. [16]Avoid repeated freeze-thaw cycles. [17] 2. Pre-incubate for Temperature Equilibration: Before initiating the reaction, pre-incubate the microsomes and your peptide in the buffer for 5-10 minutes at 37°C. This ensures the reaction starts at the correct temperature.

    • Ensure Proper Reaction Initiation: The reaction should be initiated by adding a pre-warmed NADPH regenerating system. [17]This ensures that the enzymatic process starts simultaneously in all samples.

    • Use an Efficient Quenching Method: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. The solvent should be at least 3x the volume of the reaction mixture to ensure immediate and complete protein precipitation and cessation of all enzymatic activity. [14] 5. Include Control Incubations: Always run parallel experiments:

      • -NADPH Control: Incubate the peptide and microsomes without the NADPH cofactor. Degradation here points to non-CYP-mediated metabolism or chemical instability. [14] * Heat-Inactivated Control: Use microsomes that have been denatured by heat. Degradation in this sample indicates your peptide is chemically unstable in the assay buffer at 37°C. [17] * Positive Control: Use a compound with a known, moderate rate of metabolism (e.g., testosterone or dextromethorphan) to verify that the microsomes are active. [16] Q: How do I confirm that the observed stability improvement is due to protease resistance and not some other effect?

A: This is an excellent question that addresses the specificity of the modification. While liver microsomes are primarily for CYP-mediated metabolism, plasma stability assays are more indicative of proteolytic degradation.

  • Experimental Protocol: Plasma Stability Assay

    • Objective: To directly compare the stability of the native peptide versus the oxetane-modified peptide in a matrix rich in proteases.

    • Materials: Freshly collected plasma (e.g., human, rat) containing anticoagulants like heparin or EDTA. A protease inhibitor cocktail is needed for the T=0 control samples. [18] 3. Procedure:

      • Prepare stock solutions of both the native and modified peptides.

      • Add the peptide to pre-warmed plasma at 37°C to a final concentration of ~1-10 µM.

      • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

      • Immediately quench the reaction by adding it to a tube containing a protein precipitation solvent (e.g., acetonitrile with 1% formic acid). For the T=0 sample, add the plasma to the quenching solvent before adding the peptide.

      • Vortex vigorously and centrifuge to pellet the precipitated plasma proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent peptide remaining at each time point.

    • Data Analysis: Plot the percentage of remaining peptide against time on a semi-log plot. A steep decline for the native peptide and a much shallower slope for the OMP provides direct evidence of enhanced proteolytic stability.

Comparative Data Example
PeptideMatrixHalf-Life (T½, min)Fold Improvement
Native Peptide XHuman Plasma15-
Oxetane-Peptide XHuman Plasma> 480> 32x
Native Peptide XHuman Liver Microsomes45-
Oxetane-Peptide XHuman Liver Microsomes651.4x

This table illustrates a hypothetical scenario where the oxetane modification provides a dramatic improvement in plasma (proteolytic) stability but only a modest improvement in microsomal (CYP-mediated) stability, helping to pinpoint its primary mechanism of action.

References

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083.
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Azide-Modified Peptides by HPLC. BenchChem.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Roesner, S., et al. Development of oxetane modified building blocks for peptide synthesis. SciSpace.
  • Roesner, S., et al. (2016). Development of oxetane modified building blocks for peptide synthesis. RSC Publishing.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • ResearchGate. (2025). Synthesis and structure of oxetane containing tripeptide motifs.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (n.d.). Oxetane modified cyclic peptides by head-to-tail macrocyclisation.
  • BenchChem. (n.d.). Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis. BenchChem.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Möller, G. P., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 21-42.
  • Urban, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139.
  • BOC Sciences. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BOC Sciences.
  • Fiori, L., & Loffredo, M. R. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2055-2067.
  • Thermo Fisher Scientific. (n.d.).
  • Dunn, B. M. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(6), 3196.

Sources

Validation & Comparative

In vitro assays to determine biological activity of amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino acid (AA) derivatives—whether designed as prodrugs, neurotransmitter analogs, or metabolic modulators—present unique challenges in in vitro characterization. Unlike standard small molecules, their biological activity is often contingent upon specific transport mechanisms (e.g., LAT1, PEPT1) and enzymatic bioactivation (e.g., esterase hydrolysis).

This guide objectively compares the primary assay platforms required to validate these derivatives. We move beyond generic screening to focus on transport-specific and metabolism-dependent workflows. The "Product" in this context refers to your candidate amino acid derivative, which must be benchmarked against "Alternatives" (parent drugs or native amino acids).

Part 1: Stability Profiling – The Gatekeeper

Before assessing biological activity, one must determine if the derivative survives the biological milieu long enough to reach its target or if it releases the active payload at the desired rate.

Comparison: Chemical vs. Enzymatic Stability Assays
FeatureChemical Stability (pH-dependent) Enzymatic Stability (Biological Matrices)
Objective Simulate GI tract (pH 1.2–6.8) and systemic circulation (pH 7.4).Assess bioactivation (prodrug

drug) or degradation.
Key Reagents Hydrochloric acid, Acetate, Phosphate buffers.Human Plasma, Liver S9 Fraction, Caco-2 Homogenate.
Throughput High (96-well plate).Medium (Requires biological handling).[1][2]
Relevance Determines shelf-life and oral formulation viability.Critical for AA prodrugs; predicts in vivo half-life (

).
Limitations Misses esterase-mediated hydrolysis.High variability between species (Rat vs. Human).
Protocol 1: Enzymatic Stability in Plasma/Homogenate

This protocol validates the "prodrug" concept, ensuring the AA-moiety is cleaved to release the active parent.

  • Preparation: Thaw Human Plasma or prepare Cell Homogenate (e.g., Caco-2, 1 mg protein/mL) in PBS (pH 7.4).

  • Incubation: Pre-warm 190 µL of matrix at 37°C for 5 min.

  • Initiation: Add 10 µL of test compound (10 mM stock in DMSO) to reach final conc. of 500 µM.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard (IS). Vortex for 30s.

  • Analysis: Centrifuge (10,000

    
     g, 10 min). Analyze supernatant via HPLC-UV or LC-MS/MS.
    
  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Expert Insight: For AA derivatives, stability often correlates with the steric bulk of the side chain. We typically observe stability in the order: Valine > Leucine > Phenylalanine derivatives (due to esterase accessibility).

Part 2: Permeability & Transport – The Delivery Mechanism

Amino acid derivatives are frequently designed to hijack nutrient transporters (LAT1, PEPT1) to cross the Blood-Brain Barrier (BBB) or intestinal epithelium. Standard passive diffusion assays often fail to predict their performance.

Comparison: PAMPA vs. Caco-2 vs. Transporter Assays[3][4]
Assay PlatformPAMPA (Artificial Membrane) Caco-2 (Cell Monolayer) LAT1-Overexpressing Cells (e.g., MDCK-LAT1)
Mechanism Passive Diffusion only.[3]Passive + Active Transport + Efflux.[4]Specific Active Transport (LAT1).[5]
Cost/Speed Low / Very Fast.High / Slow (21-day culture).Medium / Fast.
Suitability for AA Derivatives Poor. AA derivatives are often hydrophilic and rely on transporters, which PAMPA lacks.High. The Gold Standard for intestinal absorption.Critical. Essential for proving BBB penetration mechanism.
Protocol 2: Competitive Uptake Assay (LAT1 Specific)

Validates if your derivative is a substrate for the L-Type Amino Acid Transporter 1 (LAT1).

  • Cell Seeding: Seed LAT1-expressing cells (e.g., KB or MDCK-LAT1) at

    
     cells/well in 24-well plates. Culture for 24h.
    
  • Buffer Prep: Prepare HBSS (sodium-free, choline-substituted) to exclude Na

    
    -dependent transport (System A).
    
  • Tracer: Use

    
    -L-Leucine (1 µM, 0.5 µCi/mL) as the reference substrate.
    
  • Competition: Add

    
    -L-Leucine alone (Control) or with your Test Derivative (10–1000 µM).
    
  • Uptake: Incubate for 2–5 min at 37°C (initial rate conditions).

  • Termination: Aspirate and wash 3x with ice-cold HBSS. Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

  • Result: If the derivative inhibits

    
    -L-Leucine uptake significantly (
    
    
    
    ), it binds LAT1. Follow up with
    
    
    determination.

Transport_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Derivative AA Derivative (Substrate) LAT1 LAT1 / CD98hc Transporter Derivative->LAT1 Binding Gln_Out Glutamine (Co-substrate) LAT1->Gln_Out Export Derivative_In AA Derivative (Intracellular) LAT1->Derivative_In Import Enzyme Esterase Derivative_In->Enzyme Metabolism Gln_In Glutamine (Pool) Gln_In->LAT1 Exchange Parent_Drug Active Drug Enzyme->Parent_Drug Bioactivation

Figure 1: The LAT1 Obligatory Exchange Mechanism. AA derivatives (blue) enter the cell by exchanging with intracellular Glutamine (red), followed by intracellular hydrolysis to the active parent drug.

Part 3: Biological Activity – The Effect

When testing cytotoxicity or antiproliferative activity of AA derivatives, the choice of assay is critical. Metabolic assays can be misleading if the derivative itself feeds into metabolic pathways (e.g., Glutamine analogs).

Comparison: MTT vs. ATP (CellTiter-Glo)
FeatureMTT / MTS Assay ATP Assay (CellTiter-Glo)
Readout Colorimetric (Formazan absorbance).Luminescence (Luciferase reaction).
Marker Mitochondrial Dehydrogenase activity.[6]Cellular ATP content.[7][8][9]
Sensitivity Moderate (

1,000 cells).
High (

10 cells).
Risk for AA Derivatives High. AA derivatives may upregulate metabolic enzymes without increasing cell number, causing "false viability" signals.Low. ATP is a direct marker of metabolic presence and membrane integrity.
Recommendation Use for routine screening only.Preferred for AA derivatives to avoid metabolic artifacts.
Protocol 3: ATP-Based Viability Assay
  • Plating: Seed cells (e.g., 3,000 cells/well) in opaque-walled 96-well plates. Incubate 24h.

  • Treatment: Add Test Derivative (serial dilutions) for 24–72h.

  • Reagent Prep: Thaw CellTiter-Glo buffer and substrate; mix to equilibrate to room temperature.

  • Lysis: Add volume of CellTiter-Glo reagent equal to cell culture volume (e.g., 100 µL + 100 µL).

  • Mixing: Orbitally shake for 2 min to induce cell lysis.

  • Stabilization: Incubate 10 min at RT to stabilize luminescent signal.

  • Measurement: Read Luminescence (RLU) on a plate reader (integration time: 1s).

Part 4: Integrated Workflow & Data Interpretation

To rigorously validate an amino acid derivative, follow this logical hierarchy. Do not proceed to functional assays until stability and transport are confirmed.

Workflow cluster_1 Step 1: Stability cluster_2 Step 2: Transport cluster_3 Step 3: Activity Start Candidate AA Derivative ChemStab Chemical Stability (pH 1.2, 7.4) Start->ChemStab EnzStab Enzymatic Stability (Plasma/S9) ChemStab->EnzStab If Stable pH 7.4 PAMPA PAMPA (Passive Screen) EnzStab->PAMPA If t1/2 < 10min (Too unstable) -> STOP LAT1 LAT1 Competition (Active Transport) EnzStab->LAT1 If t1/2 > 30min ATP ATP Viability Assay (CellTiter-Glo) PAMPA->ATP LAT1->ATP Confirmed Uptake Mech Mechanism Check (e.g., Caspase 3/7) ATP->Mech

Figure 2: Decision Tree for AA Derivative Evaluation. Note that enzymatic instability (Step 1) can disqualify a candidate before expensive transport studies (Step 2).

Case Study: Interpreting Results

Scenario: You are testing "Val-DrugX" (Valine promoiety) vs. "Phe-DrugX" (Phenylalanine promoiety).

  • Stability: Val-DrugX (

    
     min) is more stable in plasma than Phe-DrugX (
    
    
    
    min). Conclusion: Phe-derivative may degrade before reaching the target tissue.
  • Transport: Phe-DrugX shows 80% inhibition of

    
    -Leu uptake (LAT1 high affinity), while Val-DrugX shows 20%. Conclusion: Phe-moiety is better for LAT1 targeting.
    
  • Activity: Despite lower stability, Phe-DrugX shows 10x higher potency in cells expressing LAT1. Final Verdict: The transport advantage of the Phe-derivative outweighs its lower stability, making it the superior candidate for intracellular targeting.

References

  • Vig, B. S., et al. (2013). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal absorption." Molecular Pharmaceutics. Link

  • Puris, E., et al. (2020). "L-Type amino acid transporter 1 as a target for drug delivery." Pharmaceutical Research. Link

  • Sinko, B., et al. (2012). "A three lipid-component PAMPA system method versus Caco-2 monolayers." Pharmaceutical Research. Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. Link

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-2-(oxetan-3-yl)acetic Acid Derivatives via NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can enhance the physicochemical properties of drug candidates is relentless. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] This small, four-membered cyclic ether is often employed as a nonclassical bioisostere for frequently encountered groups like gem-dimethyl or carbonyl functionalities.[1] Its introduction can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also increasing the three-dimensionality of a molecule.[1]

2-Amino-2-(oxetan-3-yl)acetic acid and its derivatives are a class of non-proteinogenic amino acids that incorporate this valuable scaffold.[2][3] However, the very features that make the oxetane ring attractive—its inherent ring strain and puckered conformation—also introduce significant complexity into its structural analysis.[4] Unambiguous confirmation of the molecular architecture, particularly the precise connectivity between the oxetane ring and the amino acid backbone, requires a robust, multi-faceted analytical approach.

This guide provides an in-depth comparison of NMR techniques and a validated workflow designed for the definitive structural elucidation of these novel amino acid derivatives. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical system.

Pillar 1: The Causality of Experimental Choices - Why a Multi-Dimensional Approach is Essential

While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational overview of a molecule's structure, they are often insufficient for complex, non-canonical amino acids.[2][3] Protons on the strained oxetane ring can exhibit unusual chemical shifts and complex coupling patterns that may overlap with other signals. Therefore, a suite of two-dimensional (2D) NMR experiments is not just beneficial, but essential for piecing together the molecular puzzle. Each experiment provides a unique piece of connectivity information, and together, they form a logical, cross-verifying network.

The core experiments in our workflow are:

  • ¹H NMR: Reveals the proton environments and their immediate neighbors through scalar (J) coupling.

  • ¹³C NMR with DEPT-135: Identifies all unique carbon environments and distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. Quaternary carbons are absent in DEPT-135.

  • COSY (COrrelation SpectroscopY): Maps proton-proton couplings, allowing for the tracing of spin systems through the carbon skeleton.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to, providing definitive ¹J(C,H) connections.[5][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons over two or three bonds (²J(C,H) and ³J(C,H)), linking together molecular fragments that have no direct proton-proton connections.[6][7][8]

Logical Workflow for Structural Validation

The following diagram illustrates the systematic workflow. Each step builds upon the last, culminating in a fully validated structure.

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Connectivity cluster_validation Structural Confirmation H1 ¹H NMR (Proton Environments & Splitting) C13 ¹³C & DEPT-135 NMR (Carbon Environments & Types) COSY COSY (H-H Correlations) H1->COSY Identify Spin Systems HSQC HSQC (Direct C-H Correlations) C13->HSQC Assign C-H Pairs COSY->HSQC Cross-verify Assignments HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Anchor Long-Range Correlations Structure Unambiguous Structure (All Fragments Connected) HMBC->Structure Confirm Connectivity & Quaternary Centers

Caption: A systematic workflow for NMR-based structure elucidation.

Pillar 2: A Self-Validating Protocol in Action

To illustrate the process, we will consider a representative example: Methyl 2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate . This derivative incorporates common protecting (Boc) and esterifying (methyl) groups used in synthesis.[9][10]

Caption: Structure of the target molecule with atom numbering for NMR assignment.

Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can impact the chemical shifts of exchangeable protons like N-H.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This provides the initial overview of all proton signals.

  • ¹³C/DEPT-135 Acquisition: Acquire a 1D carbon spectrum and a DEPT-135 spectrum to identify and differentiate CH, CH₂, and CH₃ carbons.

  • gCOSY Acquisition: Run a gradient-enhanced COSY experiment to establish proton-proton coupling networks.

  • gHSQC Acquisition: Run a gradient-enhanced HSQC experiment to correlate protons to their directly attached carbons.

  • gHMBC Acquisition: Run a gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify multi-bond C-H correlations.[5]

Interpreting the Data: A Step-by-Step Analysis
Step Experiment Objective Expected Observations for the Example Molecule
1¹H & ¹³C NMR Initial Assignment¹H: A singlet for Boc (~1.4 ppm), a singlet for OCH₃ (~3.7 ppm), a multiplet for H3 (~3.0-3.5 ppm), complex multiplets for the diastereotopic H2/H4 protons (~4.5-5.0 ppm), a signal for Hα (~4.0-4.5 ppm), and a signal for NH (~5.0-6.0 ppm). ¹³C: Signals for Boc carbons, OCH₃, C=O groups, Cα, and the three distinct oxetane carbons (C3, C2/4).[4][9]
2COSY Trace H-H ConnectivityA clear correlation between Hα and H3. A strong correlation between H3 and the H2/H4 protons, confirming the integrity of the oxetane-amino acid linkage.
3HSQC Map C-H PairsEach cross-peak confirms a direct C-H bond. For example, the proton signal at ~4.0-4.5 ppm (Hα) will correlate with its corresponding carbon signal (Cα). This step validates the initial assignments from 1D spectra.
4HMBC Confirm the Core Structure This is the definitive step. Key correlations (illustrated below) will unambiguously connect all molecular fragments, leaving no room for alternative structures.
The Power of HMBC: Connecting the Fragments

The HMBC spectrum provides the irrefutable links between the amino acid backbone, the oxetane ring, and the protecting/ester groups.

Caption: Key HMBC correlations confirming the molecular structure.

Trustworthiness through Cross-Validation:

  • The COSY experiment shows Hα is coupled to H3.

  • The HMBC experiment shows a correlation from Hα to C3, C2, and C4.

  • The HMBC also shows correlations from the oxetane protons (H2/H4) back to Cα. This web of reciprocal correlations forms a self-validating loop, confirming the oxetane-C3 to Cα bond with extremely high confidence.

Pillar 3: Quantitative Data & Comparison

To highlight the unique spectral features of the oxetane moiety, we compare its expected NMR data with that of a simpler analogue, N-Boc-Alanine methyl ester.

Assignment N-Boc-2-Amino-2-(oxetan-3-yl)acetate Methyl Ester (Expected) N-Boc-Alanine Methyl Ester (Reference) Key Difference & Rationale
¹H - α-H ~4.0 - 4.5 ppm (d)~4.3 ppm (q)Different splitting pattern. In our target, α-H is split by H3. In Alanine, it's split by the methyl protons.
¹H - Side Chain H3: ~3.0-3.5 (m)H2/H4: ~4.5-5.0 (m)CH₃: ~1.4 ppm (d)The oxetane protons are significantly downfield due to the electronegative oxygen and ring strain. Their complex multiplets are a hallmark of this structure.
¹³C - α-C ~55 - 60 ppm~49 ppmThe substitution at the α-position influences its chemical shift.
¹³C - Side Chain C3: ~35-40 ppmC2/C4: ~75-80 ppmCH₃: ~18 ppmThe oxetane C2/C4 carbons are highly deshielded by the ring oxygen, providing a clear diagnostic signal.[9]

This comparison underscores why a simple 1D NMR analysis could be misleading. The complexity and unique chemical shifts introduced by the oxetane ring necessitate the full 2D NMR toolkit for unambiguous assignment.

Conclusion

The structural confirmation of novel non-proteinogenic amino acids like 2-Amino-2-(oxetan-3-yl)acetic acid derivatives is a task that demands precision and a logical, multi-step analytical strategy. By systematically applying a suite of 1D and 2D NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—researchers can build a complete and irrefutable picture of the molecular architecture. The power of this approach lies in its self-validating nature, where correlations from different experiments (e.g., COSY and HMBC) converge to support a single, unambiguous structure. This guide provides the experimental framework and interpretive logic necessary for researchers and drug development professionals to confidently characterize these medicinally important molecules.

References

  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link][9][10]

  • Toma, V., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72. [Link][2][3]

  • Mal, T. K., et al. (2002). NMR structural characterization of non-canonical amino acids in peptides and proteins. Journal of Biomolecular NMR, 23(3), 225-234.
  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link][4]

  • Pérez, C., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7589. [Link][11]

  • Abreu, A. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding, vol 149. Springer, Berlin, Heidelberg. [Link][7]

  • Steinbeck, C., & Krause, S. (2004). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 2004(Suppl 1), P3. [Link][8]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][6]

  • Wani, T. U., & Jha, P. C. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-29. [Link][12]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][5]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12638. [Link][1]

Sources

A Senior Application Scientist's Guide to Evaluating the Impact of Oxetane Moiety on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest to elevate peptide-based therapeutics from promising candidates to robust clinical assets, precise control over their three-dimensional structure is paramount. Traditional peptides often suffer from poor metabolic stability and low cell permeability, limitations intrinsically linked to their conformational flexibility. This guide provides an in-depth evaluation of the oxetane moiety as a powerful tool for peptide conformational engineering. By replacing a backbone amide carbonyl group with a 3-amino oxetane heterocycle, researchers can introduce profound and predictable changes to peptide structure.[1] We will explore the mechanistic underpinnings of these changes, compare the effects of oxetane incorporation with other common modifications, and provide a validated experimental playbook for characterizing the resulting conformations. This guide is designed to equip drug development professionals with the knowledge to strategically employ oxetane modifications to overcome key challenges in peptide drug design.

Introduction: The Conformational Imperative in Peptide Drug Design

Peptide therapeutics occupy a coveted middle ground between small molecules and large biologics, offering high target specificity and potency.[1] However, their inherent susceptibility to proteolysis and limited ability to cross cell membranes have historically hindered their development. A primary cause is their conformational lability. A flexible peptide backbone is an open invitation for proteolytic enzymes.

The strategic introduction of conformational constraints is a field-proven approach to mitigate these liabilities. By pre-organizing a peptide into its bioactive conformation, we can enhance receptor binding affinity, improve resistance to enzymatic degradation, and optimize pharmacokinetic properties.[2] Among the various peptidomimetic strategies, the replacement of a backbone carbonyl with an oxetane ring has emerged as a particularly effective modification.[1][3] The oxetane unit is a small, polar, and rigid four-membered ring that acts as a bioisosteric replacement for the carbonyl group.[3][4] Its incorporation introduces a unique set of steric and electronic properties that fundamentally alter the local and global conformation of the peptide chain.

The Conformational Consequences of Oxetane Incorporation

The substitution of a planar carbonyl group with a puckered, three-dimensional oxetane ring imposes significant, predictable alterations on the peptide backbone.

Disruption of Canonical Secondary Structures: The α-Helix Case

The α-helix is a prevalent secondary structure motif crucial for many biological interactions. However, when an oxetane is incorporated into an α-helical peptide, a significant loss of helicity is consistently observed.[1][5] This disruption is not merely a passive consequence of steric bulk but an active remodeling of the peptide's foundational hydrogen-bonding network.

  • Mechanism of Disruption: Experimental data from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, corroborated by steered molecular dynamics simulations, reveal a multi-pronged mechanism.[1][5]

    • Kinking the Axis: The oxetane modification introduces a distinct kink in the helical axis.[5]

    • Altering Dihedral Angles: This kink leads to significant changes in the φ/ψ dihedral angles of residues up to three positions away from the modification site.[1][5]

    • Rewiring Hydrogen Bonds: Most critically, the canonical (i, i+4) hydrogen bonds that stabilize the α-helix are broken. The peptide backbone instead forms new, short-range (i, i+2) hydrogen bonds in the vicinity of the oxetane.[5][6]

This predictable disruption makes the oxetane moiety a powerful tool for breaking undesirable helical structures or for introducing specific turns into a peptide sequence.

Induction of Turn Geometries: A Gateway to Macrocyclization

Beyond disrupting helices, the oxetane moiety is a potent inducer of β-turn conformations.[5][7] This has been directly substantiated by NMR spectroscopy, which shows the presence of long-range Nuclear Overhauser Effects (NOEs), specifically dNN(i, i+2) and dαN(i, i+2), which are hallmark indicators of a turn structure.[7][8][9]

This turn-inducing property is of immense practical importance for the synthesis of cyclic peptides.[7][9] Head-to-tail cyclization of short, linear peptides is often inefficient due to the high entropic penalty of bringing the N- and C-termini together. By incorporating an oxetane, the linear precursor is pre-organized into a turn-like conformation, drastically improving cyclization efficiency, reaction rates, and yields across challenging ring sizes.[7][9][10]

Comparative Analysis: Oxetane vs. Other Conformational Modulators

To fully appreciate the utility of the oxetane moiety, it is instructive to compare it with other established methods for peptide conformational control.

FeatureOxetane ModificationProline SubstitutionN-Alkylation (e.g., N-Methylation)
Primary Conformational Impact Induces distinct kink/turn; potent α-helix disrupter.[1][5]Induces kink; classic α-helix and β-sheet breaker.Disrupts H-bonding; can favor specific rotamers.
Mechanism Replaces C=O, altering backbone geometry and H-bond pattern.[5]Cyclic side chain restricts φ angle (~-65°); promotes cis-amide bond.[11]Removes amide proton, preventing H-bond donation; steric effects.
Impact on H-Bonding Disrupts (i, i+4) bonds, promotes (i, i+2) bonds.[5]Amide nitrogen cannot act as an H-bond donor.Amide nitrogen cannot act as an H-bond donor.
Macrocyclization Efficiency Significantly enhances yields and rates; shown to be superior to N-methylation.[7][9]Often used to facilitate cyclization by inducing turns.Can improve cyclization, but often less effective than oxetane.[9]
Synthetic Accessibility Requires synthesis of specialized oxetane-amino acid building blocks.[2][12]Commercially available as standard Fmoc-protected derivatives.Requires specific N-alkylated amino acid precursors.
Bioisosteric Role Acts as a stable, polar replacement for a carbonyl group.[3][13]Unique imino acid structure.Increases lipophilicity.

Experimental Playbook: Methodologies for Evaluation

A robust evaluation of an oxetane's impact requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.

Workflow for Conformational Analysis of Oxetane-Modified Peptides (OMPs)

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_conclusion Conclusion s1 Design Peptide Sequence (Native vs. OMP) s2 Solid-Phase Peptide Synthesis (SPPS) using Oxetane Building Block s1->s2 s3 Cleavage & Purification (RP-HPLC) s2->s3 s4 Mass Spectrometry (Confirmation of Identity) s3->s4 a1 Circular Dichroism (CD) (Global Secondary Structure) s4->a1 Characterize Sample a2 2D NMR Spectroscopy (Residue-Specific Structure, NOEs) s4->a2 a1->a2 a3 Molecular Dynamics (MD) (Dynamic Behavior, H-Bonds) a2->a3 a2->a3 Inform Simulation c1 Correlate Structure with Properties a3->c1

Caption: Experimental workflow for OMP synthesis and analysis.

Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is the first-line technique to rapidly assess the global impact of the oxetane modification on the peptide's secondary structure. It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to ordered structures like α-helices and β-sheets. A significant reduction in the characteristic α-helical signature (negative bands at ~208 and ~222 nm) upon oxetane incorporation provides strong evidence of conformational disruption.[1]

Methodology:

  • Sample Preparation: Dissolve the lyophilized native and oxetane-modified peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides prone to aggregation, 2,2,2-trifluoroethanol (TFE) can be added to promote helicity, providing a clearer baseline for observing disruption.

  • Concentration Determination: Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or via amino acid analysis.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record spectra at a controlled temperature (e.g., 25 °C). Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectra. Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and peptide length.

  • Analysis: Compare the MRE values and spectral shapes of the native and modified peptides. A decrease in the magnitude of the negative band at 222 nm is a quantitative indicator of lost helicity.[5]

Experimental Protocol 2: 2D NMR Spectroscopy

Causality: While CD gives a global picture, NMR provides atomic-level, residue-specific information. The key experiment is the 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (< 5 Å), regardless of their position in the sequence. The observation of specific NOE cross-peaks, such as between the amide proton of one residue (i) and the amide proton of a residue two positions down the chain (i+2), is direct and unambiguous evidence of a turn geometry induced by the oxetane.[7][9]

Methodology:

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated TFE/water mixtures).

  • Data Acquisition: Use a high-field NMR spectrometer (≥ 600 MHz). Acquire a suite of 2D experiments:

    • TOCSY: To assign spin systems to specific amino acid types.

    • NOESY: To identify through-space correlations. Use a mixing time of 200-400 ms.

    • HSQC: To correlate protons with their attached nitrogens or carbons.

  • Resonance Assignment: Sequentially assign all proton and nitrogen resonances for the peptide backbone and side chains using the TOCSY and NOESY spectra.

  • Structural Analysis:

    • Systematically search the NOESY spectrum for short- and medium-range NOEs.

    • Pay close attention to the region around the oxetane modification. The presence of dαN(i, i+2) or dNN(i, i+2) NOEs is a definitive marker of a turn.[7]

    • Compare the chemical shifts and NOE patterns between the native and oxetane-modified peptides to pinpoint specific conformational changes.

Visualizing the Impact: From Helix to Turn

The incorporation of an oxetane moiety fundamentally redirects the conformational landscape of a peptide segment from a linear, helical path to a compact, turn-like structure.

G cluster_native Native α-Helical Peptide cluster_modified Oxetane-Modified Peptide A1 A1 A2 A2 A1->A2 A5 A5 A1->A5 i, i+4 H-bond A3 A3 A2->A3 A6 A6 A2->A6 A4 A4 A3->A4 A7 A7 A3->A7 A4->A5 A5->A6 A6->A7 label_native Canonical (i, i+4) Hydrogen Bonding B1 B1 B2 B2 B1->B2 B3 B3 B2->B3 B4 Ox B3->B4 Oxetane Backbone B5 B5 B3->B5 i, i+2 H-bond B4->B5 B6 B6 B5->B6 B7 B7 B6->B7 label_modified Disrupted Helical Axis New (i, i+2) H-Bond Forms a Turn

Caption: Oxetane incorporation disrupts α-helical H-bonds, inducing a turn.

Conclusion and Strategic Outlook

The incorporation of an oxetane moiety is far more than a simple substitution; it is a strategic intervention in peptide design. By acting as a potent helix disrupter and turn inducer, it provides a reliable method for sculpting the peptide backbone.[1][7] This conformational control directly translates into tangible improvements in drug-like properties, most notably by enhancing metabolic stability and facilitating the synthesis of constrained cyclic peptides.[9][14]

For drug development professionals, the oxetane modification should be considered a key tool for:

  • Stabilizing Bioactive Conformations: Locking a peptide into a turn geometry that mimics its receptor-bound state.

  • Improving Pharmacokinetics: Increasing resistance to proteolysis by removing a cleavable amide bond and inducing a less accessible conformation.

  • Enabling Challenging Syntheses: Dramatically improving the yields of head-to-tail macrocyclization for creating potent and permeable cyclic peptides.[7][9]

Future research will likely focus on exploring substitutions on the oxetane ring itself to further fine-tune steric and electronic properties, offering even greater control over peptide conformation and function.

References

  • Jayawant, E. S., Beadle, J. D., Wilkening, I., Raubo, P., Shipman, M., Notman, R., & Dixon, A. M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]

  • Hoose, A., Wilkening, I., Knuhtsen, A., Raubo, P., Shipman, M., & Jamieson, A. G. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. Organic & Biomolecular Chemistry. [Link]

  • Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]

  • Notman, R., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. ResearchGate. [Link]

  • Roesner, S., Saunders, G. J., Wilkening, I., Jayawant, E., Geden, J. V., Kerby, P., ... & Shipman, M. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(4), 1048-1054. [Link]

  • Wilkening, I., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. ResearchGate. [Link]

  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. National Center for Biotechnology Information. [Link]

  • Shipman, M., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • S. J. F. Macdonald. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Discovery and Development. [Link]

  • Wilkening, I., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. RSC Publishing. [Link]

  • Boutureira, O., et al. (2017). Site-Selective Modification of Proteins with Oxetanes. National Center for Biotechnology Information. [Link]

  • Tarasenko, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Wilkening, I., et al. (2014). Synthesis and structure of oxetane containing tripeptide motifs. PubMed. [Link]

  • Boutureira, O., et al. (2017). Site-Selective Modification of Proteins with Oxetanes. ResearchGate. [Link]

  • Gedanken, A., & Schurig, V. (1981). A circular dichroism study of the oxirane chromophore. Bar-Ilan University Research Authority. [Link]

  • Hoose, A., et al. (2020). Development of Oxetane Modified Building Blocks for Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • DeNicola, A. B., et al. (2018). An Oxetane-based Polyketide Surrogate to Probe Substrate Binding in a Polyketide Synthase. DOI. [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. [Link]

  • Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]

  • Samanta, S., et al. (2020). Conformational landscape of substituted prolines. National Center for Biotechnology Information. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Thomas, B. E., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Center for Biotechnology Information. [Link]

  • Saunders, G. J., et al. (2022). Oxetane modified cyclic peptides by disulphide bond formation. ResearchGate. [Link]

Sources

Docking Non-Canonical Peptides: A Comparative Guide to 2-Amino-2-(oxetan-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Subject: 2-Amino-2-(oxetan-3-yl)acetic acid (Oxetan-3-ylglycine) CAS: 1270019-87-8 (racemic), 2437199-28-3 (S-isomer)

Executive Summary

In modern peptide drug discovery, metabolic stability and membrane permeability are often competing goals. 2-Amino-2-(oxetan-3-yl)acetic acid (referred to herein as Oxetan-3-ylglycine ) has emerged as a critical "polar bioisostere" for the gem-dimethyl group found in Aminoisobutyric acid (Aib) or the isopropyl group of Valine/Leucine.

This guide provides a validated computational workflow for docking peptides containing this non-canonical amino acid (NCAA). Unlike standard residues, Oxetan-3-ylglycine requires custom force-field parameterization to accurately model its unique puckering geometry and hydrogen-bonding capability.

Comparison at a Glance
FeatureOxetan-3-ylglycine Aib (Gem-dimethyl) Leucine
Steric Bulk Moderate (Cyclic)Low-ModerateModerate (Flexible)
Electronic Nature Polar (Ether Oxygen)HydrophobicHydrophobic
H-Bond Capability Acceptor (Ether O)None (Sidechain)None
LogP Effect Lowers (Hydrophilic)Increases (Lipophilic)Increases
Metabolic Stability High (No benzylic H)HighLow (Oxidation prone)

Part 1: The Chemical Rationale

The "Polar Gem-Dimethyl" Effect

The oxetane ring is a four-membered cyclic ether.[1] In medicinal chemistry, it is widely cited (see Wuitschik et al.) as a solution to "molecular obesity" (high lipophilicity).

  • Solubility & ADME: Replacing a hydrophobic gem-dimethyl group (as in Aib) with an oxetane ring reduces LogP significantly (typically by ~1.0 unit) while maintaining similar steric volume.

  • Conformational Locking: The oxetane ring is rigid. When attached to the

    
    -carbon of a peptide, it restricts the 
    
    
    
    (chi) dihedral angles, reducing the entropic penalty upon binding.
  • Interaction Potential: unlike the inert methyl groups of Aib or Valine, the oxetane oxygen is a weak hydrogen bond acceptor, capable of engaging solvent waters or specific serine/threonine residues in the binding pocket.

Part 2: Computational Parameterization (Critical)

Standard force fields (AMBER ff14SB, CHARMM36) do not contain parameters for Oxetan-3-ylglycine. Attempting to dock this residue by "forcing" atom types will result in incorrect ring puckering and invalid binding energies.

Workflow: From QM to Force Field

The following protocol ensures the oxetane ring geometry is preserved during docking.

Parameterization cluster_0 Critical QC Step QM QM Optimization (Gaussian/ORCA) HF/6-31G* RESP Charge Fitting (RESP/ESP) QM->RESP .log file GAFF Atom Typing (Antechamber) GAFF2 Parameters RESP->GAFF Charges LIB Library Gen (.lib/.frcmod) GAFF->LIB Parms DOCK Peptide Assembly & Docking LIB->DOCK Topology

Figure 1: Validated parameterization workflow for Non-Canonical Amino Acids (NCAAs).

Step-by-Step Protocol
1. Geometry Optimization (QM)

You must calculate the relaxed geometry of the capped amino acid (Ace-OxetanGly-NMe) to capture the correct ring pucker.

  • Software: Gaussian, ORCA, or Psi4.

  • Theory: HF/6-31G* or B3LYP/6-31G(d).

  • Input: 3D structure of Acetyl-capped 2-Amino-2-(oxetan-3-yl)acetic acid N-methylamide.

2. Charge Derivation (RESP)

Standard partial charges (Gasteiger) are insufficient for the strained ether oxygen.

  • Method: Restrained Electrostatic Potential (RESP) fitting.

  • Target: The oxetane oxygen typically carries a charge of approx -0.35 to -0.45, distinct from standard ethers due to ring strain.

3. Force Field Generation
  • Tool: Antechamber (AmberTools).

  • Command:

    Note: OXG is the custom 3-letter code assigned to this residue.

Part 3: Comparative Docking Studies

Once parameterized, the docking study compares the Oxetane-peptide against standard variants.

Interaction Logic: Oxetane vs. Alkyl

The following diagram illustrates why Oxetan-3-ylglycine often outperforms Aib/Valine in polar pockets.

Interactions cluster_binding Binding Pocket Environment cluster_ligand Peptide Side Chain Target Target Residue (e.g., Serine -OH) Oxetane Oxetan-3-ylglycine (Ether Oxygen) Oxetane->Target H-Bond Acceptor (ΔG gain) Aib Aib / Valine (Alkyl Group) Aib->Target Steric Clash or No Interaction

Figure 2: Mechanistic difference in binding. The oxetane oxygen can recruit H-bonds where alkyl groups cannot.

Docking Protocol (AutoDock Vina / Glide)

1. Grid Generation:

  • Center the grid box on the active site.

  • Crucial: Because the oxetane ring is rigid, you must use a slightly softer potential (scaling factor 0.8 on vdW radii) during initial sampling to prevent artificial rejection due to minor steric overlaps, then refine with full hardness.

2. Ligand Preparation:

  • Peptide A (Control): Sequence Ac-Phe-Aib-Glu-NH2

  • Peptide B (Test): Sequence Ac-Phe-OXG-Glu-NH2

  • Ensure the backbone

    
     angles are allowed to rotate, but the oxetane ring atoms (C-C-C-O) must remain rigid relative to each other.
    

3. Analysis Metrics:

  • Binding Affinity (

    
    ):  kcal/mol.
    
  • Ligand Efficiency (LE):

    
     / Heavy Atom Count. Oxetanes usually improve LE by adding affinity without significant mass increase.
    
  • RMSD: Compare the backbone conformation of the Oxetane peptide vs. the Aib peptide.

Part 4: Experimental Validation

Docking is a hypothesis. To validate the "Oxetane Advantage," the following experimental assays are standard in the field.

Solubility Assay (Thermodynamic)
  • Method: Shake-flask method in PBS (pH 7.4).

  • Expectation: The Oxetane peptide should show 5-10x higher solubility than the Aib/Leu analogue due to the exposed ether oxygen lowering the LogD.

Metabolic Stability (Microsomal)
  • Method: Incubate with Human Liver Microsomes (HLM).

  • Mechanism: The oxetane ring blocks metabolic hot-spots. Unlike a standard alkyl chain which is susceptible to CYP450 oxidation, the oxetane ring is metabolically robust.

  • Data Output: Intrinsic Clearance (

    
    ).
    

References

  • Wuitschik, G., et al. (2010).[2][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4] Angewandte Chemie International Edition.[3][5]

  • Burkhard, J. A., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2][3][4][6] Journal of Medicinal Chemistry.

  • Wang, J., et al. (2004). Development of the General Amber Force Field (GAFF). Journal of Computational Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry.

Sources

A Comparative Guide to Enhancing Peptide Enzymatic Stability with Oxetane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Therapeutics

Peptide-based drugs represent a highly promising class of therapeutics, offering remarkable specificity and potency compared to traditional small molecules. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1] The peptide bonds that form their backbone are natural substrates for a wide array of endogenous proteases, leading to rapid degradation and short in-vivo half-lives.[2] This enzymatic breakdown, known as proteolysis, is a fundamental biological process for recycling amino acids and regulating cellular functions, but it poses a significant barrier to developing effective peptide drugs.[3][4][5]

To overcome this hurdle, medicinal chemists have developed numerous strategies, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[6][7] Among the most innovative approaches is the site-specific replacement of natural amino acids with structurally unique building blocks designed to resist enzymatic cleavage. This guide focuses on one such building block: the oxetane amino acid . We will provide an in-depth comparison, supported by experimental frameworks, to demonstrate how incorporating these motifs can dramatically enhance peptide stability.

The Oxetane Advantage: Engineering Resistance Through Steric Hindrance

Oxetane amino acids are a class of non-natural, conformationally constrained amino acids. They feature a four-membered cyclic ether (an oxetane ring) integrated into their structure.[8][9] This compact, rigid, and polar motif introduces significant steric bulk in the vicinity of the peptide backbone.[8]

The primary mechanism by which oxetane amino acids confer enzymatic stability is steric hindrance . Proteases such as trypsin and chymotrypsin have highly specific active sites that must recognize and bind to a particular peptide sequence to catalyze the hydrolysis of the peptide bond.[3] The introduction of a bulky oxetane ring adjacent to a potential cleavage site can physically obstruct the protease's access, preventing the formation of the enzyme-substrate complex and thereby inhibiting proteolysis.[7][10] This strategy aims to render the peptide backbone unrecognizable to degradative enzymes without compromising the peptide's overall conformation required for biological activity.[11]

Conceptual Model: Steric Shielding of a Protease Cleavage Site

The following diagram illustrates how an oxetane amino acid can protect a vulnerable peptide bond from enzymatic degradation.

G cluster_0 Standard Peptide Susceptibility cluster_1 Oxetane-Modified Peptide Resistance P1 Protease (e.g., Trypsin) S1 Peptide Substrate (...-Ala-Lys↓Gly-...) P1->S1 Binding to Active Site C1 Cleavage S1->C1 Hydrolysis P2 Protease (e.g., Trypsin) S2 Oxetane Peptide (...-Ala-Lys(Oxa)↓Gly-...) P2->S2 Binding Impeded (Steric Hindrance) R1 Resistance S2->R1 No Hydrolysis

Caption: Mechanism of protease resistance via steric hindrance.

Experimental Design: A Head-to-Head Comparison

To objectively assess the stabilizing effect of oxetane amino acids, a direct comparison with a native, susceptible peptide is essential. The following experimental design provides a robust framework for this evaluation.

Peptide Selection and Synthesis
  • Control Peptide (Peptide A): Select a short, linear peptide known to be a substrate for common proteases. A good candidate would contain cleavage sites for both trypsin (after Lysine or Arginine) and chymotrypsin (after Phenylalanine, Tyrosine, or Tryptophan).

    • Example Sequence:Ac-Gly-Ala-Phe-Lys-Gly-Gly-NH2

  • Oxetane-Modified Peptide (Peptide B): Synthesize an analogue of Peptide A where the amino acid at the primary cleavage site is replaced with its oxetane-containing counterpart. For instance, replace Lysine with an oxetane-modified Lysine analogue (Lys(Oxa)).

    • Example Sequence:Ac-Gly-Ala-Phe-Lys(Oxa)-Gly-Gly-NH2

Both peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified by high-performance liquid chromatography (HPLC) to >95% purity.

In Vitro Enzymatic Stability Assay

This assay measures the rate of peptide degradation when incubated with a specific protease. The amount of intact peptide remaining is quantified over time using Reverse-Phase HPLC (RP-HPLC).

Experimental Workflow: In Vitro Stability Assay

G cluster_workflow Stability Assay Workflow prep 1. Preparation - Peptide Stock (A & B) - Enzyme Stock (Trypsin) - Reaction Buffer incubate 2. Incubation - Mix Peptide + Enzyme - Incubate at 37°C - Take Aliquots at t=0, 15, 30, 60, 120 min prep->incubate quench 3. Quenching - Add Quenching Solution (e.g., 10% TFA) to each aliquot to stop the reaction incubate->quench analyze 4. RP-HPLC Analysis - Inject quenched samples - Separate intact peptide from fragments quench->analyze data 5. Data Processing - Integrate peak area of intact peptide - Calculate % Remaining vs. t=0 analyze->data

Sources

Safety Operating Guide

Proper Disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride. As a novel compound frequently utilized in drug discovery and development, understanding its proper handling from acquisition to disposal is paramount for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

Guiding Principles of Chemical Waste Management

The disposal of any chemical, including 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride, is governed by a hierarchy of regulations and best practices. The primary objective is to mitigate risks to human health and the environment. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[1][2][3][4] Individual institutions and local authorities often have additional, more stringent requirements. Therefore, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Waste Characterization: Is 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride a Hazardous Waste?

The critical first step in proper disposal is determining whether the chemical waste is hazardous. According to the EPA, a chemical waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]

Actionable Step: It is imperative to consult the manufacturer's SDS for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride. If an SDS is unavailable, or if you have generated a waste mixture containing this compound, you must consult your institution's EHS department. They can perform a formal hazardous waste determination.

Disposal Workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Hazardous Waste Disposal cluster_2 Non-Hazardous Waste Disposal Start Start: Have 2-Amino-2- (oxetan-3-yl)acetic acid hydrochloride waste Waste_Characterization Waste Characterization: Consult SDS and EHS Start->Waste_Characterization Is_Hazardous Is the waste hazardous? Waste_Characterization->Is_Hazardous Collect_Hazardous Collect in a labeled, sealed, and compatible waste container. Is_Hazardous->Collect_Hazardous Yes Collect_NonHazardous Collect in a clearly labeled 'Non-Hazardous' container. Is_Hazardous->Collect_NonHazardous No Store_Hazardous Store in a designated Satellite Accumulation Area (SAA). Collect_Hazardous->Store_Hazardous Request_Pickup Request pickup by EHS for hazardous waste disposal. Store_Hazardous->Request_Pickup Dispose_Solid Dispose of as solid chemical waste per institutional guidelines. (Do not mix with regular trash) Collect_NonHazardous->Dispose_Solid

Caption: Disposal decision workflow for 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride.

Step-by-Step Disposal Procedures

If Determined to be Hazardous Waste:
  • Container Selection: Use a container that is compatible with the chemical waste. For solid waste, a securely sealable, wide-mouth container is appropriate. Ensure the container is in good condition and free from leaks.[7]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride"), and the approximate quantity.[2][7] Do not use abbreviations or chemical formulas.[7]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[7] The container must be kept closed at all times except when adding waste.[7]

  • Segregation: Ensure that the waste is segregated from incompatible materials.[7]

  • Request for Pickup: Once the container is nearly full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.[2][7]

If Determined to be Non-Hazardous Waste:
  • Containerization: Collect the solid waste in a sturdy, sealed container.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of the container in the designated area for non-hazardous solid chemical waste. This is typically a specific dumpster and not the regular laboratory trash.[8] Custodial staff are often instructed not to handle chemical waste containers.[8] Never dispose of chemical waste in the regular trash or down the drain without explicit permission from EHS. [2][3]

Disposal of Empty Containers

Empty containers that held 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride must also be managed properly.

  • If the chemical is hazardous: The container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • If the chemical is non-hazardous: The container can typically be disposed of in the regular trash after the label has been defaced or removed.[8]

Spill Management

In the event of a spill, consult the chemical's SDS for appropriate cleanup procedures. Generally, for a small spill of a solid, you should:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Absorb the spill with an inert material.

  • Collect the absorbed material into a sealed container for disposal as chemical waste.

  • Clean the spill area thoroughly.

For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Summary of Key Disposal Information

Aspect Hazardous Waste Non-Hazardous Waste
Container Compatible, sealed, good conditionSturdy, sealed
Labeling "Hazardous Waste," full chemical name, quantity"Non-Hazardous Waste," chemical name
Storage Designated Satellite Accumulation AreaDesignated non-hazardous waste area
Disposal Route Through EHS hazardous waste programDesignated solid chemical waste dumpster
Empty Containers Triple-rinse, collect rinsate as hazardous wasteDeface label, dispose of in regular trash

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (2022).
  • Daniels Health. (2025, May 21).
  • SCION Instruments. (2025, January 21).
  • Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals. Retrieved from Cornell Environmental Health and Safety.
  • University of York. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from Department of Biology, University of York.
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste.
  • Rowan University. (n.d.).
  • MCF Environmental Services. (2025, November 26).
  • Fisher Scientific. (2010, November 4).
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(2-Aminothiazol-4-yl)acetic acid HCl.
  • TCI Chemicals. (2024, November 19).
  • Sigma-Aldrich. (2025, November 6).

Sources

Personal protective equipment for handling 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Amino-2-(oxetan-3-yl)acetic acid;hydrochloride Content Type: Operational Safety & Handling Guide Audience: Drug Discovery Scientists & Laboratory Managers

Executive Summary: The Dual-Hazard Profile

As a Senior Application Scientist, I must clarify that handling 2-Amino-2-(oxetan-3-yl)acetic acid hydrochloride presents a unique "dual-hazard" scenario often overlooked in standard safety data sheets (SDS).

  • The Pharmacophore (Oxetane): This 4-membered ether ring is a high-value gem-dimethyl isostere used to improve metabolic stability. However, it possesses significant ring strain (~107 kJ/mol).[1] While less reactive than epoxides, oxetanes are susceptible to acid-catalyzed ring opening , which can lead to uncontrolled polymerization or the formation of reactive alkylating species in solution.

  • The Salt Form (Hydrochloride): The HCl moiety imparts acidity. When this solid absorbs ambient moisture (hygroscopicity), it creates a localized acidic environment that may accelerate the decomposition of the oxetane ring, potentially generating unexpected byproducts.

Core Directive: Treat this substance as a potential contact sensitizer and chemical irritant with shelf-stability risks.

PART 1: Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood The HCl salt form is likely a fine particulate. Inhalation poses a risk of respiratory tract irritation (H335).[2]
Environmental Humidity Control (<40% RH) Oxetane HCl salts are often hygroscopic. Moisture triggers hydrolysis, leading to sticky residues and potential ring-opening.
Static Control Ionizing Fan / Antistatic Gun Amino acid salts are prone to static charge buildup during weighing, increasing dispersion risk.
PART 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling pure solid and solution-phase workflows (e.g., dissolution in DMSO/Water).

2.1 Hand Protection Strategy

Rationale: Standard nitrile gloves are insufficient for prolonged handling if the compound is dissolved in polar aprotic solvents (DMSO, DMF) which facilitate permeation of the solute through the glove material.

ScenarioGlove MaterialThicknessBreakthrough TimeProtocol
Solid Weighing Nitrile (Accelerator-Free) ≥ 5 mil (0.12 mm)> 480 min (Solid)Single pair. Inspect for pinholes. Change if sweaty to prevent internal moisture.
Solution (Aqueous) Nitrile ≥ 5 mil> 480 minSingle pair. Immediate change upon splash.
Solution (DMSO/DMF) Laminate (PE/EVOH) or Double Nitrile 2.7 mil (Inner) + 5 mil (Outer)> 480 min (Laminate)Critical: DMSO carries dissolved compounds through nitrile in <15 mins. Use laminate liners or double-glove.
2.2 Eye & Face Protection[3][4]
  • Standard: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are inadequate for fine HCl salts, which can drift around shields and react with ocular moisture to cause acid burns.

  • High Risk (Large Scale >10g): Face Shield + Goggles.

2.3 Respiratory Protection
  • Primary: Handling inside a Fume Hood (No respirator needed).

  • Secondary (Outside Hood): Full-face respirator with P100 (HEPA) + Acid Gas (AG) cartridges. Reasoning: The AG cartridge protects against trace HCl off-gassing; the P100 captures the particulate.

PART 3: Visualization of Safety Logic
3.1 PPE Selection Decision Tree

This logic flow ensures you select the correct barriers based on the solvent system, a critical variable often ignored.

PPE_Logic Start Start: Handling 2-Amino-2-(oxetan-3-yl)acetic acid HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Rec_Solid PPE: Nitrile Gloves (5mil) + Splash Goggles + Fume Hood Solid->Rec_Solid Solvent Solvent Type? Solution->Solvent Aqueous Water / Buffer Solvent->Aqueous Organic DMSO / DMF / Methanol Solvent->Organic Rec_Aq PPE: Nitrile Gloves (5mil) + Splash Goggles Aqueous->Rec_Aq Rec_Org CRITICAL PPE: Laminate/PE Gloves OR Double Nitrile (Change <15m) + Goggles Organic->Rec_Org

Caption: PPE Selection Logic based on physical state and solvent carrier permeation risks.

PART 4: Operational Protocol (Step-by-Step)
Workflow: Solubilization & Reaction Setup

Context: You are preparing a stock solution for an assay. The compound is an HCl salt, meaning it will lower the pH of your solution.

  • Preparation:

    • Equilibrate the container to room temperature before opening to prevent condensation (water triggers oxetane instability).

    • Static Check: If the powder "flies" or sticks to the spatula, use an ionizing gun. Static dispersal is a major inhalation vector.

  • Weighing:

    • Place a tared vial inside the balance.

    • Transfer solid using a plastic or coated spatula. Avoid metal spatulas if possible, as scratching the oxetane salt against metal surfaces can theoretically induce mechano-chemical stress, though rare.

    • Close the vial immediately.

  • Solubilization (The "Exotherm" Check):

    • Add solvent (e.g., Water or DMSO).

    • Observation: HCl salts can be slightly exothermic upon hydration.

    • Buffering: If using for biological assays, the solution must be buffered immediately. The intrinsic acidity of the HCl salt can trigger acid-catalyzed ring opening of the oxetane if left in unbuffered water for prolonged periods [1].

  • Cleanup:

    • Wipe balance area with a saturated sodium bicarbonate tissue. This neutralizes any trace HCl salt and prevents corrosion of the balance.

PART 5: Emergency Response & Disposal
5.1 Spill Management Logic

Oxetanes are unique. You cannot simply treat them as generic organic waste if they are reactive.

Spill_Response Spill Spill Incident Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid / Solution Type->Liquid Action_Powder 1. Cover with wet paper towel (limit dust) 2. Scoop into bag 3. Wipe with NaHCO3 (Neutralize) Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use cellulose (reactive) 3. Place in Haz Waste Liquid->Action_Liquid Disposal Disposal: High BTU Incineration (Halogenated Waste Stream) Action_Powder->Disposal Action_Liquid->Disposal

Caption: Emergency spill response workflow prioritizing neutralization and containment.

5.2 Waste Disposal[5]
  • Stream: Halogenated Organic Waste . (Due to the Hydrochloride content).[6]

  • Segregation: Do not mix with strong acids (conc. H2SO4/HNO3) in the waste container. The heat of mixing combined with strong acid can rapidly degrade the oxetane ring, causing pressure buildup in waste drums [2].

References
  • Bull, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 2016. (Discusses the acid-sensitivity of the oxetane ring and stability profiles).

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry, 2010. (Provides data on the metabolic and chemical stability of oxetane derivatives).

  • Ansell Healthcare. "Chemical Resistance Guide: Permeation & Degradation Data." (Standard reference for nitrile vs. laminate glove performance against DMSO/DMF).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Oxetane Derivatives." (General hazard classification for amino-oxetanes: H315, H319).[3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.